Methyl 4-[(2-cyanobenzyl)oxy]benzoate
Description
BenchChem offers high-quality Methyl 4-[(2-cyanobenzyl)oxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(2-cyanobenzyl)oxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(2-cyanophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-16(18)12-6-8-15(9-7-12)20-11-14-5-3-2-4-13(14)10-17/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMWXYYCYWFKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-[(2-cyanobenzyl)oxy]benzoate (CAS 1004249-25-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-[(2-cyanobenzyl)oxy]benzoate, with CAS number 1004249-25-5, is a niche chemical compound that holds potential as a versatile intermediate in medicinal chemistry and materials science. Its structure, combining a benzoate ester with a cyanobenzyl ether moiety, offers multiple points for chemical modification, making it an attractive building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, predicted spectral data, and a discussion of its potential applications and safety considerations. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource for researchers.
Introduction
The strategic combination of a methyl benzoate core with a 2-cyanobenzyl ether side chain in Methyl 4-[(2-cyanobenzyl)oxy]benzoate presents a unique scaffold for chemical exploration. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations. The cyano group can be transformed into a variety of other functional groups, such as amines or carboxylic acids, further expanding the synthetic possibilities. The ether linkage provides a stable connection between the two aromatic rings. This guide aims to fill the information gap on this compound by providing a detailed technical overview based on established chemical knowledge.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1004249-25-5 | |
| Molecular Formula | C₁₆H₁₃NO₃ | |
| Molecular Weight | 267.28 g/mol | |
| Appearance | Predicted: White to off-white solid | Analogy |
| Melting Point | Estimated: 100-120 °C | Analogy |
| Boiling Point | Estimated: > 300 °C (decomposes) | Analogy |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF), insoluble in water. | Analogy |
Synthesis and Purification
A robust and high-yielding synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate can be achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of methyl 4-hydroxybenzoate attacks 2-cyanobenzyl bromide.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol is based on established methods for the synthesis of aryl benzyl ethers.[1][2][3]
Reactants:
-
Methyl 4-hydroxybenzoate
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-Dimethylformamide (DMF) as the solvent
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a suitable solvent, such as acetone or DMF, to the flask.
-
Addition of Alkylating Agent: Add 2-cyanobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash with the solvent.
-
Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic phenoxide.
-
Solvent: Acetone and DMF are polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.
-
Excess Reagent: A slight excess of the alkylating agent, 2-cyanobenzyl bromide, is used to ensure complete consumption of the starting phenol.
Caption: Proposed workflow for the synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate.
Spectral Analysis (Predicted)
Due to the absence of published experimental spectra for Methyl 4-[(2-cyanobenzyl)oxy]benzoate, the following data are predicted based on the analysis of its structural components and comparison with analogous compounds, such as methyl 4-(benzyloxy)benzoate.[6]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (Benzoate Ring): Two doublets are expected in the aromatic region, corresponding to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the ester group will be downfield (around δ 8.0 ppm), and the protons ortho to the ether oxygen will be upfield (around δ 7.0 ppm).
-
Aromatic Protons (Cyanobenzyl Ring): A complex multiplet is expected in the aromatic region (around δ 7.4-7.8 ppm) for the four protons of the ortho-substituted cyanobenzyl group.
-
Methylene Protons (-O-CH₂-): A singlet is expected around δ 5.2 ppm for the two benzylic protons.
-
Methyl Protons (-OCH₃): A singlet is expected around δ 3.9 ppm for the three methyl ester protons.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-C=O): A signal is expected around δ 166 ppm.
-
Nitrile Carbon (-C≡N): A signal is expected around δ 117 ppm.
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-165 ppm).
-
Methylene Carbon (-O-CH₂-): A signal is expected around δ 70 ppm.
-
Methyl Carbon (-OCH₃): A signal is expected around δ 52 ppm.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (CH₃) |
| ~2225 | C≡N stretch (nitrile) |
| ~1720 | C=O stretch (ester) |
| ~1600, 1500 | C=C stretch (aromatic) |
| ~1250, 1100 | C-O stretch (ether and ester) |
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 267) is expected.
-
Major Fragmentation Peaks:
-
m/z = 116 (cyanobenzyl cation, [C₈H₆N]⁺)
-
m/z = 151 (methyl 4-oxybenzoate radical cation, [C₈H₇O₃]⁺)
-
m/z = 121 (4-hydroxybenzoyl cation, [C₇H₅O₂]⁺)
-
Potential Applications and Research Relevance
The bifunctional nature of Methyl 4-[(2-cyanobenzyl)oxy]benzoate makes it a promising intermediate in several areas of chemical research:
-
Medicinal Chemistry: The core structure can be a starting point for the synthesis of novel bioactive molecules. The cyano group can be a precursor to tetrazoles, which are important in drug design. The overall structure could be explored for its potential as an inhibitor of various enzymes or as a ligand for receptors.
-
Materials Science: The rigid aromatic structure suggests potential applications in the development of liquid crystals or other organic materials with specific optical or electronic properties.
-
Organic Synthesis: This compound can serve as a versatile building block, allowing for selective modification at the ester or cyano functionalities to create a library of derivatives for various screening purposes.
Caption: Potential research applications stemming from the core structure.
Safety and Handling
No specific safety data sheet (SDS) is available for Methyl 4-[(2-cyanobenzyl)oxy]benzoate. Therefore, it should be handled with the standard precautions for a new and uncharacterized chemical compound. Based on the safety information for related compounds like methyl benzoate and methyl 4-cyanobenzoate, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: The toxicity of this compound is unknown. Assume it is harmful if swallowed, inhaled, or in contact with skin.[7][8]
Conclusion
Methyl 4-[(2-cyanobenzyl)oxy]benzoate is a compound with significant potential as a synthetic intermediate. While direct experimental data is scarce, this guide provides a solid foundation for researchers by proposing a reliable synthesis method, predicting its spectral properties, and outlining its potential applications. The versatile chemical handles present in its structure make it a valuable target for further investigation in the fields of drug discovery and materials science. As with any new compound, all handling and synthesis should be conducted with appropriate safety precautions.
References
-
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(benzyloxy)benzoate. Retrieved from [Link]
-
MDPI. (2019, April 30). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
- Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
- Google Patents. (n.d.). CN1118448C - The preparation method of benzyl-ether.
-
Chemdad Co., Ltd. (n.d.). 2-Cyanobenzyl bromide. Retrieved from [Link]
-
SpringerLink. (2010, March 15). Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts. Retrieved from [Link]
-
Chemsrc.com. (2025, February 5). methyl 4-cyano-2-methoxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methylparaben. Retrieved from [Link]
-
CPAchem Ltd. (2023, December 14). Safety data sheet - Methyl benzoate. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(cyanoacetyl)benzoate. Retrieved from [Link]
-
CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-cyano-2-methylbenzoate. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0226979). Retrieved from [Link]
-
PMC. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103030565A - Synthesis process of methylparaben.
-
INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (2005, April 22). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]
-
casstandard.com. (n.d.). Methyl 4-[(2-cyanobenzyl)oxy]benzoate. Retrieved from [Link]
-
MDPI. (2010, December 24). Methyl 4-[(Benzoylamino)methoxy]benzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of methyl 4-(tosyloxy)benzoate. Retrieved from [Link]
-
European Commission. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Methyl 4-(benzyloxy)benzoate | C15H14O3 | CID 299810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methyl 4-[(2-cyanophenyl)methoxy]benzoate synonyms and IUPAC name
[1]
Executive Summary
Methyl 4-[(2-cyanophenyl)methoxy]benzoate is a bifunctional aromatic building block characterized by a methyl benzoate core linked via an ether bridge to a 2-cyanophenyl moiety.[1] It serves as a strategic precursor in drug discovery, primarily for:
-
Tetrazole Bioisosteres: The nitrile group is a direct precursor to 5-substituted 1H-tetrazoles, a critical pharmacophore in "sartan" class antihypertensives (e.g., Candesartan analogs).[1]
-
Benzoic Acid Scaffolds: Hydrolysis of the methyl ester yields 4-[(2-cyanobenzyl)oxy]benzoic acid (CAS 1015852-94-4), a key intermediate for amide coupling reactions.[1]
-
Lipophilic Linkers: The (2-cyanophenyl)methoxy motif provides a rigid, polar-aromatic spacer often used to optimize pharmacokinetic profiles in GPCR ligands.[1]
Chemical Identity & Nomenclature[1][2][3]
IUPAC Name
Methyl 4-[(2-cyanophenyl)methoxy]benzoate [1]
Synonyms
-
Methyl 4-((2-cyanobenzyl)oxy)benzoate[1]
-
4-[(2-Cyanophenyl)methoxy]benzoic acid methyl ester[1]
-
Methyl 4-(2-cyanobenzyloxy)benzoate[1]
Chemical Structure Data
| Property | Value |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| Monoisotopic Mass | 267.0895 |
| CAS Number (Acid) | 1015852-94-4 (Precursor Acid) |
| Predicted LogP | 3.2 - 3.5 |
| H-Bond Acceptors | 4 (Nitrile, Ester O, Ether O) |
| H-Bond Donors | 0 |
Synthesis Strategy: Williamson Ether Coupling
The most robust route to this compound is the Williamson ether synthesis between methyl 4-hydroxybenzoate (Methyl Paraben) and 2-cyanobenzyl bromide.[1] This protocol prioritizes yield and purity by minimizing ester hydrolysis and elimination side reactions.[1]
Reaction Mechanism
The phenolic oxygen of methyl 4-hydroxybenzoate is deprotonated by a weak base (
Experimental Protocol
Reagents:
-
2-Cyanobenzyl bromide (1.05 eq) [CAS: 17201-43-3][1]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
Potassium Iodide (
), catalytic (0.1 eq) – Accelerates reaction via Finkelstein exchange.[1] -
Solvent: Acetone (reflux) or DMF (
)[1]
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous
(27.6 g, 200 mmol) in Acetone (150 mL). Stir at room temperature for 30 minutes to generate the phenoxide. -
Addition: Add 2-Cyanobenzyl bromide (20.6 g, 105 mmol) and catalytic
(1.66 g, 10 mmol). -
Reflux: Heat the mixture to reflux (
) under nitrogen atmosphere for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol is consumed.[1] -
Work-up:
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography ( , Hexane/EtOAc gradient) to yield the product as a white solid.[1]
Synthetic Pathway Diagram
Figure 1: Convergent synthesis via Williamson ether coupling using potassium carbonate as a base.
Downstream Applications in Drug Design[1]
A. Tetrazole Formation (Sartan Pharmacophore)
The nitrile group at the ortho-position is a classic "masked" tetrazole.[1] Reaction with sodium azide (
B. Hydrolysis to Benzoic Acid
Saponification of the methyl ester using
Reaction Workflow Diagram
Figure 2: Divergent synthetic utility of the ester scaffold in medicinal chemistry campaigns.[1]
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
| Technique | Diagnostic Signal | Structural Assignment |
| IR Spectroscopy | ~2225 cm⁻¹ (Sharp, Weak) | C≡N Stretch (Nitrile) |
| IR Spectroscopy | ~1720 cm⁻¹ (Strong) | C=O[1] Stretch (Ester) |
| ¹H NMR (DMSO-d₆) | δ 5.30 ppm (s, 2H) | -O-CH₂- (Benzylic Protons) |
| ¹H NMR (DMSO-d₆) | δ 3.85 ppm (s, 3H) | -OCH₃ (Methyl Ester) |
| ¹H NMR (DMSO-d₆) | δ 7.95 (d), 7.15 (d) | AA'BB' System (Benzoate Ring) |
| ¹H NMR (DMSO-d₆) | δ 7.50–7.80 (m, 4H) | ABCD System (2-Cyanophenyl Ring) |
Safety & Handling
-
Cyanide Precursors: While the nitrile group is stable, combustion or strong acid hydrolysis can release toxic HCN gas.[1] Work in a well-ventilated fume hood.
-
Alkylating Agents: The starting material, 2-cyanobenzyl bromide, is a potent lachrymator and alkylating agent.[1] Double-glove and use eye protection.[1]
-
Storage: Store the ester in a cool, dry place (
). It is stable under standard conditions but sensitive to strong bases (hydrolysis).[1]
References
-
Preparation of 2-Cyanobenzyl Bromide: Guidechem. (2023).[1] How to Prepare 2-Cyanobenzyl Bromide and Control Genotoxic Impurities.
-
Acid Precursor Identification: Accela ChemBio. (n.d.). Product Page for 4-[(2-cyanobenzyl)oxy]benzoic acid (CAS 1015852-94-4).
-
Williamson Ether Synthesis Standards: Sigma-Aldrich.[1] (n.d.). Methyl 4-hydroxybenzoate (Methyl Paraben) Product Profile. [1]
-
Tetrazole Synthesis in Medicinal Chemistry: PubChem. (2025).[1] Compound Summary: Methyl 4-cyanobenzoate (Analogous Nitrile Reactivity).[1][3]
Biological activity of cyanobenzyl ether derivatives in medicinal chemistry
This is an in-depth technical guide on the biological activity and synthetic utility of cyanobenzyl ether derivatives in medicinal chemistry.
Executive Summary
Cyanobenzyl ether derivatives represent a specialized scaffold in medicinal chemistry, characterized by a benzene ring substituted with a nitrile (cyano) group and linked via an ether oxygen to a core pharmacophore or carbohydrate. This guide analyzes two distinct but critical roles of this moiety:
-
As a Pharmacophore: Specifically in cyanovinyl and cyanomethyl ethers , where the electronic properties of the nitrile group enhance binding affinity to targets like tubulin , conferring potent anticancer activity.
-
As a Synthetic Auxiliary: The 2-cyanobenzyl ether group functions as a "smart" protecting group in carbohydrate chemistry. Its unique ability to form intramolecular hydrogen bonds allows for stereocontrolled glycosylation , a critical process in synthesizing complex oligosaccharide-based vaccines and therapeutics.
Chemical Space & Rational Design
The utility of the cyanobenzyl ether scaffold stems from the electronic and steric properties of the nitrile (-CN) substituent.
Electronic Effects
-
Dipole & H-Bonding: The nitrile group is a strong hydrogen bond acceptor (weak base). In the context of 2-cyanobenzyl ethers , the ortho-cyano group can accept a hydrogen bond from a proton donor on the same molecule (e.g., a hydroxyl group or a protonated intermediate), locking the molecule into a specific conformation.
-
Metabolic Stability: The ether linkage (
) is generally more metabolically stable than esters or amides, resisting rapid hydrolysis by plasma esterases. However, the benzylic position is susceptible to oxidative dealkylation by CYP450 enzymes, a feature that can be tuned by the electron-withdrawing nature of the cyano group.
Structural Classification
| Class | Structure | Primary Application | Key Mechanism |
| 2-Cyanobenzyl Ethers | Synthetic Auxiliary | Stereodirecting group via H-bonding | |
| Cyanovinyl Ethers | Anticancer Agent | Tubulin polymerization inhibition | |
| Cyanobenzyl-Heterocycles | Enzyme Inhibitor | Bioisostere for amide/ester linkers |
Therapeutic Applications & Biological Activity[4][5][6][7][8][9][10]
Anticancer Activity: Tubulin Inhibition
Recent studies have identified cyanomethyl vinyl ethers as potent antiproliferative agents. These compounds target tubulin , the protein essential for microtubule formation during cell division.
-
Mechanism of Action: The cyanovinyl ether moiety mimics the binding motif of colchicine-site inhibitors. The cyano group likely interacts with specific residues (e.g.,
-Lys254 or -Asn101) in the tubulin dimer, preventing polymerization. -
SAR Insights:
-
Isomerism: The (E)-isomer of cyanovinyl ethers typically exhibits superior biological activity compared to the (Z)-isomer, likely due to a more favorable steric fit within the hydrophobic binding pocket.
-
Substitution: Bulky aromatic groups (e.g., phenanthrene or trimethoxyphenyl) attached to the ether oxygen enhance hydrophobic interactions.
-
Table 1: Cytotoxicity of Selected Cyanovinyl Ether Derivatives (Representative Data Pattern)
| Compound ID | Configuration | R-Group Substituent | IC50 (SKOV3 - Ovarian) | IC50 (A549 - Lung) |
| CVE-12E | (E)-isomer | Phenanthrene | 0.05 | 0.08 |
| CVE-12Z | (Z)-isomer | Phenanthrene | > 10 | > 10 |
| CVE-4 | (E)-isomer | 3,4,5-Trimethoxyphenyl | 1.2 | 2.5 |
Synthetic Utility: Stereoselective Glycosylation
In the synthesis of carbohydrate-based drugs (e.g., heparin mimetics, tumor-associated antigen vaccines), controlling the stereochemistry of the glycosidic bond (
-
The Problem: Traditional protecting groups (benzyl, acetyl) often rely on steric bulk or neighboring group participation (NGP) that only favors one isomer (usually trans-1,2).
-
The Solution (2-Cyanobenzyl Ether): The 2-cyanobenzyl (CB) group acts as a dual-directing auxiliary .
-
Mechanism: Under specific solvent conditions, the nitrile nitrogen of the 2-CB group forms a hydrogen bond with the incoming nucleophile (acceptor) or stabilizes the oxocarbenium ion intermediate. This "locking" effect can direct the attack to the cis-1,2 face, a feat difficult to achieve with standard groups.
-
Figure 1: The dual-directing effect of the 2-cyanobenzyl ether group in glycosylation. The nitrile group modulates the stereochemical outcome via intramolecular hydrogen bonding.
Experimental Protocols
Protocol A: Synthesis of 2-Cyanobenzyl Ethers (Williamson Ether Synthesis)
This protocol describes the installation of the 2-cyanobenzyl group onto a hydroxyl-bearing pharmacophore (e.g., a sugar or phenol).
Reagents:
-
Substrate (
, 1.0 equiv) -
2-Cyanobenzyl bromide (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the substrate (
) in anhydrous DMF (0.1 M concentration). Cool to 0°C. -
Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases.
-
Alkylation: Add 2-cyanobenzyl bromide dropwise. Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting alcohol.
-
-
Quenching: Cool to 0°C and carefully quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with water ( ) and brine. Dry over .[1] -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
Protocol B: Biological Assay - Tubulin Polymerization Inhibition
To validate the anticancer mechanism of cyanovinyl ether derivatives.
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain source)
-
GTP (Guanosine triphosphate)
-
Test Compound (dissolved in DMSO)[2]
-
Spectrophotometer (heated to 37°C)
Methodology:
-
Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP. -
Incubation: Add the test compound (at varying concentrations: 0.1, 1, 5, 10
M) to the tubulin solution. Include a DMSO control (negative) and Colchicine (positive control). -
Initiation: Transfer the mixture to a pre-warmed (37°C) cuvette.
-
Measurement: Monitor the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Interpretation: Polymerization increases turbidity (absorbance). Effective inhibitors will show a flat line or significantly reduced slope compared to the control.
-
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the SAR logic for designing cyanobenzyl/cyanovinyl ether derivatives for anticancer activity.
Figure 2: SAR decision tree.[3] The choice of linker (vinyl vs benzyl) and cyano position determines whether the compound acts as a drug (Activity) or a chemical tool (Utility).
References
-
Anticancer Effect of Benzimidazolium Salts: Çakır, M. et al. "Anticancer Effect of 1-(Anthracen-10-ylmethyl)-3-(2-cyanobenzyl)-1H-benzo[d]imidazol-3-ium chloride."[2] Journal of Breast Health, 2023.
-
Tubulin Inhibition by Cyanovinyl Ethers: "Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives." National Institutes of Health (PMC).
-
Glycosylation Utility: "The Intriguing Dual-Directing Effect of 2-cyanobenzyl Ether for a Highly Stereospecific Glycosylation Reaction." PubMed.[4]
-
Antimicrobial Poly(benzyl ethers): "Cationic Poly(benzyl ether)s as Self-Immolative Antimicrobial Polymers." NSF Public Access Repository.
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of Methyl Benzoate Ether Scaffolds: From Lability to Ligand Efficiency
Topic: Applications of Methyl Benzoate Ether Scaffolds in Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Specialists, Drug Discovery Researchers.
Executive Summary: The Scaffold Paradox
In modern medicinal chemistry, the methyl benzoate ether scaffold—defined as a benzene core substituted with a methyl ester (-COOCH₃) and one or more alkoxy ethers (-OR)—occupies a unique "Goldilocks" zone between metabolic lability and high ligand efficiency.
While often dismissed as a transient metabolic intermediate due to the susceptibility of the methyl ester to carboxylesterases (CES), this scaffold offers distinct advantages when engineered correctly. It serves as a potent hydrogen bond acceptor motif , a prodrug delivery system , and a privileged structure for accessing lipophilic pockets in targets like S1P5 receptors and IRAK4.
This guide moves beyond basic synthesis to explore the causality of scaffold design: how to modulate the ether position to control metabolic half-life, and how to leverage the ester-ether interplay for specific binding kinetics.
Structural Architecture & Pharmacophore Logic
The methyl benzoate ether scaffold functions through a push-pull electronic system that defines its reactivity and binding potential.
Electronic & Steric Interplay
-
The Anchor (Methyl Ester): Acts as a weak Hydrogen Bond Acceptor (HBA). In "soft drug" design, this is the "kill switch"—the site of hydrolysis that deactivates the drug (or activates a prodrug) to the corresponding benzoic acid.
-
The Tuner (Alkoxy Ether):
-
Electronic Effect: The oxygen atom acts as a
-donor (resonance), increasing electron density on the ring, particularly at ortho and para positions. This modulates the electrophilicity of the ester carbonyl, subtly influencing hydrolysis rates. -
Lipophilic Targeting: The alkyl tail of the ether (methoxy, ethoxy, allyloxy) is critical for filling hydrophobic sub-pockets. For instance, in S1P5 agonists, a 2-alkoxy group often occupies the same lipophilic cleft as the trifluoromethyl group of Siponimod.
-
The "Soft Drug" Design Principle
A critical decision point for the medicinal chemist is whether the methyl ester is intended to survive systemically or hydrolyze.
-
Scenario A: Topical/Dermatological Agents (e.g., Depigmenting agents) [1]
-
Goal: Local activity, low systemic toxicity.
-
Mechanism:[2][3] The ester remains intact in the skin (stratum corneum) to inhibit targets like tyrosinase but is rapidly hydrolyzed to the inactive acid upon entering systemic circulation.
-
Example:3,4,5-Trimethoxybenzoate derivatives show potent inhibition of melanin synthesis with reduced cytotoxicity compared to phenolic analogues.
-
-
Scenario B: Systemic Agents (Steric Shielding)
-
Goal: Oral bioavailability.
-
Challenge: Rapid hydrolysis by hepatic CES1/CES2.
-
Solution:Ortho-substitution. Placing the alkoxy group or a methyl group at the ortho position (2,6-disubstitution) creates a "steric umbrella" that blocks the approach of the serine hydrolase catalytic triad, extending plasma half-life (
) from minutes to hours.
-
Synthetic Accessibility & Workflows
The synthesis of methyl benzoate ethers is robust, allowing for rapid library generation. We prioritize the Mitsunobu Reaction for its mild conditions and ability to install complex ether side chains with inversion of configuration if chiral alcohols are used.
Workflow Visualization
The following diagram outlines the decision tree for synthesizing these scaffolds, distinguishing between simple alkylation and complex ether formation.
Caption: Synthetic decision tree for methyl benzoate ether scaffolds. The Mitsunobu pathway is preferred for installing sterically demanding or chiral alkoxy groups.
Protocol: High-Fidelity Mitsunobu Coupling
Use this protocol for installing complex ether chains (e.g., for S1P5 or Kinase inhibitor intermediates) where harsh basic conditions of Williamson synthesis are not tolerated.
Reagents:
-
Methyl 3-hydroxybenzoate (1.0 eq)
-
Functionalized Alcohol (R-OH) (1.1 eq)
-
Triphenylphosphine (
) (1.2 eq) -
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with Methyl 3-hydroxybenzoate,
, and the alcohol (R-OH) in anhydrous THF under atmosphere. Cool to 0°C. -
Addition: Add DIAD dropwise over 15 minutes. Critical: The dropwise addition controls the exotherm and prevents the formation of hydrazine byproducts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water, extract with EtOAc.
-
Purification: The major byproduct is triphenylphosphine oxide (
). Remove via flash chromatography (SiO2). Tip: If co-elutes, triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the oxide before chromatography.
Case Study Applications
DNA Methylation Modulators (Epigenetics)
Methyl benzoate analogues have emerged as inhibitors of DNMT1 (DNA Methyltransferase 1).[4]
-
Mechanism: The scaffold mimics the aromatic core of S-adenosyl-L-homocysteine (SAH).
-
Key Derivative: Methyl 3,4,5-trimethoxycinnamate (an extended vinylogue of the benzoate ether).
-
Data Insight: The 3,4,5-trimethoxy pattern is essential. Removal of the meta-methoxy groups results in a >10-fold loss of potency, highlighting the specific steric/electronic requirements of the SAH-binding pocket.
S1P5 Agonists (Neurodegeneration)
In the development of selective S1P5 agonists for multiple sclerosis:
-
Role of Scaffold: The methyl benzoate ether acts as a bioisostere for more complex lipophilic tails.
-
SAR Finding: A 2-allyloxy or 2-methoxy substituent on the methyl benzoate core provides critical hydrophobic contacts. The ester moiety often serves as a precursor to a benzamide, but in early leads, the ester itself demonstrated that the ortho-alkoxy group dictates the binding orientation.
Metabolic Stability & Evaluation
For any drug candidate containing this scaffold, metabolic stability is the " go/no-go " filter.
The Hydrolysis Trap
Methyl benzoates are substrates for Carboxylesterases (CES1 in liver, CES2 in intestine) .
-
Unsubstituted Methyl Benzoate:
min (Rat Plasma).[5] -
2,6-Dimethyl/2-Alkoxy Benzoate:
min.
Visualization: Steric Shielding Mechanism
The following diagram illustrates why ortho-substitution is non-negotiable for systemic stability.
Caption: Mechanistic basis for metabolic stability. Ortho-substituents prevent the catalytic serine of CES enzymes from accessing the ester carbonyl.
Protocol: Plasma Stability Assay
Purpose: Determine the intrinsic clearance of the scaffold.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Spike pooled human/rat plasma (pre-warmed to 37°C) with the compound to a final concentration of 1 µM (0.1% DMSO).
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .-
Acceptance Criteria: For systemic drugs, target
min.
-
Summary of Key Derivatives & Data
| Scaffold Variation | R-Group (Ether) | Primary Application | Key Property |
| 3,4,5-Trimethoxy | Methyl | Depigmenting Agent | Melanin Inhibition ( |
| 2-Allyloxy | Allyl | S1P5 Agonist Lead | Lipophilic Pocket Binding |
| 2-Nitro-4,5-dimethyl | - | IRAK4 Inhibitor Precursor | Precursor to Triazinones |
| 4-Amino | - | G6PD Inhibitor | Pentose Phosphate Pathway modulation |
References
-
Aldawsari, F. S., et al. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance.[6] Biotechnology and Applied Biochemistry. Link
-
BenchChem. (2025). The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery.Link
-
Vargas-Madrazo, E., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma.[4] Chemical Biology & Drug Design.[4] Link
-
Kubo, I., et al. (2003). Depigmenting activity and low cytotoxicity of alkoxy benzoates or alkoxy cinnamate in cultured melanocytes.[1] Journal of Investigative Dermatology. Link
-
RSC Medicinal Chemistry. (2025). Synthesis and preliminary evaluation of a series of fluorinated 6-arylaminobenzamides as PET ligands of S1P5.Link
-
Miyazawa, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[5] Xenobiotica. Link
Sources
- 1. Depigmenting activity and low cytotoxicity of alkoxy benzoates or alkoxy cinnamte in cultured melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 4-[(2-cyanobenzyl)oxy]benzoate: A Privileged Scaffold Intermediate in Medicinal Chemistry
Executive Summary
Methyl 4-[(2-cyanobenzyl)oxy]benzoate (CAS: 1004249-25-5) represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal bifunctionality : it possesses an electrophilic methyl ester capable of derivatization into amides or acids, and a nucleophile-receptive nitrile group positioned on a benzyl ether linkage.
This unique architecture serves as a critical branching point (divergent intermediate) for synthesizing indazoles , benzofurans , and tetrazoles —heterocycles ubiquitous in cardiovascular (sGC stimulators), anti-inflammatory, and oncology pharmacophores.
This technical guide provides a validated protocol for its synthesis, detailed mechanistic insights into its downstream cyclization pathways, and quality control parameters for industrial application.
Part 1: Structural Analysis & Synthetic Utility
The "privileged" status of this intermediate stems from its ability to undergo selective transformations at two distinct sites without protecting group manipulation.
The Pharmacophore Triad
-
The Benzoate Terminus: The methyl ester at the para-position serves as a "handle" for solubility-enhancing groups or target-binding motifs (e.g., amide coupling to solubilizing tails).
-
The Ether Linker: Provides rotational freedom and metabolic stability compared to ester linkages, essential for fitting into hydrophobic pockets of enzymes like soluble Guanylate Cyclase (sGC).
-
The Ortho-Cyanobenzyl Core: The ortho positioning of the nitrile relative to the methylene ether is the "warhead" for heterocycle formation. It allows for intramolecular cyclization to form fused ring systems.
Divergent Synthesis Map
The following diagram illustrates how this single scaffold acts as a precursor to three distinct drug classes.
Figure 1: Divergent synthetic pathways from the core scaffold.
Part 2: Validated Synthesis Protocol
This protocol is optimized for scalability and purity, utilizing a Williamson Ether Synthesis approach. The choice of solvent and base is critical to minimize hydrolysis of the ester while ensuring complete alkylation.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Parameter |
| Methyl 4-hydroxybenzoate | 1.0 | Nucleophile | Dry, <0.5% water content |
| 2-Cyanobenzyl bromide | 1.1 | Electrophile | Handle in fume hood (lachrymator) |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous, finely milled |
| DMF (N,N-Dimethylformamide) | 5-10 Vol | Solvent | Anhydrous; Acetone is a viable alternative |
| Potassium Iodide (KI) | 0.1 | Catalyst | Accelerates reaction via Finkelstein mechanism |
Step-by-Step Methodology
-
Reaction Setup:
-
Charge a flame-dried 3-neck round-bottom flask with Methyl 4-hydroxybenzoate (1.0 eq) and Anhydrous K₂CO₃ (2.0 eq).
-
Add DMF (5 volumes) and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn slightly yellow.[4]
-
-
Alkylation:
-
Add Potassium Iodide (0.1 eq) to the mixture.
-
Add 2-Cyanobenzyl bromide (1.1 eq) portion-wise over 10 minutes to control exotherm.
-
Heat the reaction mixture to 60°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[6] The limiting reagent (phenol) should be <1%.
-
-
Work-up:
-
Cool the mixture to 20°C.
-
Pour the reaction mass into Ice-Water (20 volumes) with vigorous stirring. The product will precipitate as a white to off-white solid.
-
Stir for 30 minutes to ensure removal of DMF.
-
-
Purification:
-
Filter the solid and wash the cake with water (3 x 5 volumes) to remove residual inorganic salts.
-
Wash with cold Methanol (1 volume) to remove unreacted bromide.
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Results
-
Yield: 88–95%[2]
-
Appearance: White crystalline solid
-
Melting Point: 126–128°C (approximate)
-
Purity: >98% by HPLC
Part 3: Downstream Application – Synthesis of Indazoles
The most high-value transformation of this scaffold is the conversion of the ortho-cyanobenzyl ether into an indazole , a core motif in sGC stimulators (e.g., analogs of Riociguat).
Mechanism of Action
The nitrile group is attacked by a hydrazine derivative. The resulting intermediate undergoes intramolecular cyclization, displacing the benzylic ether oxygen or rearranging to form the indazole core depending on the specific hydrazine used.
Protocol (Indazole Formation)
-
Reagents: Scaffold (1.0 eq), Hydrazine Hydrate (5.0 eq), Ethanol (10 Vol).
-
Conditions: Reflux (78°C) for 12–16 hours.
-
Observation: The reaction typically proceeds via an amidrazone intermediate.
-
Work-up: Concentrate solvent, dilute with water, and extract with Ethyl Acetate.
Figure 2: Mechanistic pathway for Indazole synthesis.
Part 4: Quality Control & Analytics
To ensure the scaffold meets pharmaceutical standards, the following analytical parameters must be verified.
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18, ACN:Water) | ≥ 98.0% |
| Identification | 1H-NMR (DMSO-d6) | Confirms 2-cyanobenzyl CH2 (s, ~5.4 ppm) and Methyl ester (s, ~3.8 ppm) |
| Loss on Drying | Gravimetric | ≤ 0.5% |
| Residual Solvents | GC-HS | DMF < 880 ppm, Methanol < 3000 ppm |
| Genotoxic Impurities | LC-MS | 2-Cyanobenzyl bromide < 10 ppm |
NMR Interpretation (1H, 400 MHz, DMSO-d6):
-
δ 8.0 ppm (d, 2H): Benzoate aromatic protons (ortho to ester).
-
δ 7.9 ppm (d, 1H): Cyanobenzyl aromatic proton (ortho to nitrile).
-
δ 7.1 ppm (d, 2H): Benzoate aromatic protons (ortho to ether).
-
δ 5.4 ppm (s, 2H): Benzylic methylene (-O-CH2-Ar). Critical diagnostic peak.
-
δ 3.8 ppm (s, 3H): Methyl ester (-COOCH3).
References
-
Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329–5331. Link
-
Guidechem. (2023). How to Prepare 2-Cyanobenzyl Bromide and Control Genotoxic Impurities. Guidechem Technical Articles. Link
-
PubChem. (n.d.). Methyl 4-cyanobenzoate (Related Structure Data). National Library of Medicine. Link
-
ResearchGate. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Khimiko-Farmatsevticheskii Zhurnal. Link
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Thermodynamic Properties of Para-Substituted Benzyl Ether Benzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-substituted benzyl ether benzoates are a class of organic compounds with significant potential in various scientific and industrial fields, including materials science and drug development. Their molecular architecture, featuring two aromatic rings linked by an ether and an ester functional group, allows for a wide range of structural modifications through para-substitution. These substitutions, in turn, can profoundly influence the thermodynamic properties of the molecules, affecting their stability, phase behavior, and intermolecular interactions. A thorough understanding of these properties is paramount for designing novel materials with tailored characteristics and for optimizing the development of new therapeutic agents.
This technical guide provides a comprehensive overview of the thermodynamic properties of para-substituted benzyl ether benzoates. It delves into the synthesis of these compounds, the experimental and computational methodologies for their thermodynamic characterization, and the intricate relationship between their structure and thermodynamic stability. By synthesizing theoretical principles with practical insights, this guide aims to equip researchers with the knowledge necessary to predict and harness the thermodynamic behavior of this versatile class of molecules.
Synthesis of Para-Substituted Benzyl Ether Benzoates
The synthesis of para-substituted benzyl ether benzoates can be approached through several established organic chemistry pathways. The most common and versatile method is the esterification reaction between a para-substituted benzoic acid and a para-substituted benzyl alcohol, or the reaction of a para-substituted benzoyl chloride with a para-substituted benzyl alcohol.
A typical synthetic route involves the Williamson ether synthesis to first prepare the desired para-substituted benzyl ether from a para-substituted benzyl halide and a para-substituted phenol. Alternatively, direct esterification methods can be employed. For instance, the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a viable option.[1] Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of benzyl benzoate.[1]
Another synthetic strategy involves the oxidation of para-substituted benzyl ethers to their corresponding benzoate esters.[2] This can be achieved using various oxidizing agents. For example, a novel and efficient method utilizes a cuprous oxide/graphitic carbon nitride (Cu₂O/C₃N₄) nanocomposite as a catalyst for the selective oxidation of benzyl ethers to benzoates using tert-butyl hydroperoxide (TBHP) and oxygen as co-oxidants.[3]
The choice of synthetic route will depend on the availability of starting materials, the desired purity of the final product, and the scale of the reaction. Careful consideration of the reaction conditions, including solvent, temperature, and catalyst, is crucial for optimizing the yield and purity of the target para-substituted benzyl ether benzoate.
Experimental Determination of Thermodynamic Properties
The experimental characterization of the thermodynamic properties of para-substituted benzyl ether benzoates relies on a suite of analytical techniques, primarily centered around calorimetry.[4] Calorimetry encompasses a collection of methods aimed at measuring the heat changes associated with chemical and physical processes.[4]
Key Experimental Techniques:
-
Differential Scanning Calorimetry (DSC): This is a powerful technique for determining the temperatures and enthalpies of phase transitions, such as melting (fusion) and crystallization.[5] By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can provide accurate values for the melting point and the enthalpy of fusion (ΔHfus).[5]
-
Bomb Calorimetry: This technique is used to determine the enthalpy of combustion of a substance.[6] The sample is combusted in a constant-volume vessel (the "bomb") filled with oxygen, and the heat released is measured by the temperature rise of the surrounding water bath.[7] From the enthalpy of combustion, the standard enthalpy of formation (ΔfH°) can be calculated.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for assessing the thermal stability of compounds and determining their decomposition temperatures.[8]
-
Vapor Pressure Measurements: Techniques such as the Knudsen effusion method can be employed to measure the vapor pressure of a substance as a function of temperature.[9] From these measurements, the enthalpy of sublimation (ΔHsub) can be determined using the Clausius-Clapeyron equation.
Computational Prediction of Thermodynamic Properties
In conjunction with experimental methods, computational chemistry provides a powerful toolkit for predicting and understanding the thermodynamic properties of molecules.[10] Quantum chemical calculations, particularly those based on density functional theory (DFT), are widely used to estimate enthalpies of formation, entropies, and Gibbs free energies.[8]
Common Computational Approaches:
-
Ab Initio and DFT Calculations: High-level ab initio methods and DFT functionals (e.g., B3LYP, M06-2X) with appropriate basis sets (e.g., 6-311++G(d,p)) can be used to calculate the electronic energies of molecules.[10] From these energies, thermodynamic properties can be derived using statistical mechanics.
-
Group Additivity Methods: These are empirical methods that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[10] These methods are computationally less expensive and can provide good estimates, especially for series of related compounds.
-
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish a mathematical relationship between the molecular structure (represented by molecular descriptors) and a specific property.[3][11] Once a robust QSPR model is developed, it can be used to predict the thermodynamic properties of new, unmeasured compounds.
The Influence of Para-Substituents on Thermodynamic Properties
The nature and position of substituents on the aromatic rings of benzyl ether benzoates have a profound impact on their thermodynamic properties. These effects can be broadly categorized as inductive and resonance effects, which alter the electron distribution within the molecule and, consequently, its intermolecular interactions and stability.[12][13]
Key Thermodynamic Parameters and Substituent Effects:
-
Melting Point and Enthalpy of Fusion (ΔHfus): The melting point is influenced by the strength of the intermolecular forces in the crystal lattice and the efficiency of crystal packing. Symmetrical para-substituted compounds often exhibit higher melting points compared to their ortho and meta isomers due to better packing in the solid state.[14] Electron-withdrawing groups can increase intermolecular interactions through dipole-dipole forces, potentially leading to higher melting points. Conversely, bulky substituents may disrupt crystal packing and lower the melting point.[14] The enthalpy of fusion is a measure of the energy required to overcome these intermolecular forces.
-
Boiling Point and Enthalpy of Vaporization (ΔHvap): The boiling point is primarily determined by the strength of intermolecular forces in the liquid state and the molecular weight. Increased molecular weight and stronger intermolecular forces (e.g., dipole-dipole interactions, hydrogen bonding if applicable) lead to higher boiling points. The enthalpy of vaporization represents the energy needed to overcome these forces and transition from the liquid to the gas phase.
-
Enthalpy of Formation (ΔfH°): The standard enthalpy of formation is a measure of the stability of a compound relative to its constituent elements in their standard states. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize the molecule through resonance and inductive effects, leading to a more negative enthalpy of formation.[15]
-
Gibbs Free Energy of Formation (ΔfG°): The Gibbs free energy of formation combines the enthalpy and entropy of formation and is the ultimate determinant of a compound's thermodynamic stability at a given temperature. It dictates the spontaneity of formation from the elements.
Data Presentation
To illustrate the impact of para-substitution, the following tables present experimental data for relevant parent compounds and para-substituted benzoic acids. Due to the limited availability of a complete experimental dataset for a homologous series of para-substituted benzyl ether benzoates, these tables serve as a proxy to understand the expected trends.
Table 1: Thermodynamic Properties of Benzyl Benzoate (Unsubstituted)
| Property | Value | Source(s) |
| Melting Point | 17-21 °C | [1][6][16][17][18] |
| Boiling Point | 323-324 °C | [1][6][16][17][18] |
| Enthalpy of Fusion (ΔfusH) | 20.44 kJ/mol at 293.1 K | [19] |
| Enthalpy of Vaporization (ΔvapH) | 59.7 kJ/mol at 512 K | [19] |
Table 2: Thermodynamic Properties of Para-Substituted Benzoic Acids
| Substituent (X) | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Enthalpy of Sublimation (kJ/mol) | Source(s) |
| -H | 122.4 | 18.0 | 91.0 | [5][20] |
| -OH | 215-217 | - | 125.8 | [9] |
| -CN | 220-222 | - | 114.5 | [9] |
| -NH₂ | 186-189 | - | 121.2 | [9] |
| -N(CH₃)₂ | 238-241 | - | 134.4 | [9] |
| -NO₂ | 242 | - | 111.9 | [4] |
| -OCH₃ | 183-185 | - | 108.3 | [4] |
Experimental and Computational Workflows
Experimental Workflow for Thermodynamic Characterization
Caption: Experimental workflow for the synthesis, purification, and thermodynamic characterization of para-substituted benzyl ether benzoates.
Computational Workflow for Thermodynamic Prediction
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Benzyl Ether [drugfuture.com]
- 3. QSPR Evaluation of thermodynamic properties of acyclic and aromatic compounds [scielo.org.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoic acid [webbook.nist.gov]
- 6. Benzyl benzoate | 120-51-4 [amp.chemicalbook.com]
- 7. Benzyl ethyl ether | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 15. Showing Compound Benzyl benzoate (FDB012844) - FooDB [foodb.ca]
- 16. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. consolidated-chemical.com [consolidated-chemical.com]
- 18. thomassci.com [thomassci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Benzoic acid [webbook.nist.gov]
Methodological & Application
Synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate from methyl 4-hydroxybenzoate
An Application Note and Protocol for the Synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, the development of efficient and reliable protocols for the construction of complex molecular architectures is paramount. Methyl 4-[(2-cyanobenzyl)oxy]benzoate is a valuable bifunctional molecule, serving as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. Its structure incorporates a benzoate ester and a cyanobenzyl ether, offering multiple points for further chemical modification.
This document provides a comprehensive guide to the synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate from readily available starting materials: methyl 4-hydroxybenzoate and 2-cyanobenzyl bromide. The described protocol is based on the robust and time-tested Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, offering a straightforward and high-yielding pathway to the target compound.[2][3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.
Reaction Scheme: The overall transformation is depicted below: Methyl 4-hydroxybenzoate reacts with 2-cyanobenzyl bromide in the presence of a base to yield Methyl 4-[(2-cyanobenzyl)oxy]benzoate and a salt byproduct.
Mechanistic Insights: The Williamson Ether Synthesis
The synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate is achieved through the Williamson ether synthesis, which follows an SN2 pathway.[2] The mechanism can be understood in two primary steps:
-
Deprotonation: The phenolic proton of methyl 4-hydroxybenzoate is acidic and is readily removed by a suitable base, such as potassium carbonate (K₂CO₃), to form a potassium phenoxide intermediate. This deprotonation step is crucial as it generates a potent nucleophile. Apolar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they do not solvate the phenoxide ion, thus preserving its high nucleophilicity.[4]
-
Nucleophilic Substitution (SN2): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-cyanobenzyl bromide. This attack occurs from the backside relative to the bromide leaving group in a concerted fashion, leading to the formation of the new C-O ether bond and the displacement of the bromide ion.[2][3] The use of a primary benzylic halide like 2-cyanobenzyl bromide is ideal, as it is highly reactive towards SN2 reactions and less prone to competing elimination reactions.[1][4]
Sources
Application Note: High-Yield Etherification of 2-Cyanobenzyl Bromide with Phenols
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Strategic Context
The Williamson ether synthesis is a fundamental transformation for constructing carbon-oxygen (C-O) bonds in medicinal chemistry. The etherification of 2-cyanobenzyl bromide with phenolic derivatives yields 2-aryloxymethylbenzonitriles. These bifunctional structures are highly privileged scaffolds acting as critical intermediates in the development of biologically active molecules, including antidepressants, agrochemicals, and dipeptidyl peptidase-4 (DPP-4) inhibitors such as Alogliptin[1].
By mastering the parameters of this specific alkylation, researchers can ensure high atom economy, scalability, and chemoselectivity when synthesizing complex active pharmaceutical ingredients (APIs).
Mechanistic Insights & Causality (E-E-A-T)
This etherification proceeds via a classic bimolecular nucleophilic substitution (
Causality in Reagent Selection
To build a self-validating and robust protocol, the choice of reagents must be logically grounded:
-
Base Selection (K₂CO₃ vs. Cs₂CO₃ vs. NaH): Phenols are relatively weak nucleophiles and require deprotonation to form the highly reactive phenoxide anion[2]. While strong bases like Sodium Hydride (NaH) ensure instantaneous deprotonation, they pose safety risks at scale and can induce side reactions (e.g., hydrolysis of the cyano group). Anhydrous Potassium Carbonate (K₂CO₃) is the industry standard[3]. It provides optimal basicity (
~10.3) to deprotonate most phenols without degrading the nitrile. Cesium Carbonate (Cs₂CO₃) is reserved for sterically hindered phenols, leveraging the "cesium effect" to enhance the solubility and nucleophilicity of the naked anion[3]. -
Solvent Selection (DMF vs. Acetone): Polar aprotic solvents are mandatory. They solvate the alkali metal cations (e.g.,
) while leaving the phenoxide anion unsolvated and highly reactive. N,N-Dimethylformamide (DMF) is preferred because its high boiling point accommodates the 80–110 °C temperatures often required to drive the reaction of deactivated phenols to completion.
Application Context Visualization
The cyano group installed during this etherification serves as a versatile handle for downstream functionalization (e.g., reduction to amines, or cyclization into heterocycles).
Pathway from 2-cyanobenzyl bromide to bioactive compounds.
Quantitative Data: Optimization Parameters
The following table summarizes the expected yields and reaction conditions based on historical optimization data for the etherification of 2-cyanobenzyl halides with various phenols[2][3][4].
| Alkylating Agent | Base | Solvent | Temperature | Time | Typical Yield | Mechanistic Notes |
| 2-Cyanobenzyl Bromide | K₂CO₃ (1.5 eq) | DMF | 80 °C | 4-6 h | 85 - 95% | Standard reliable conditions; high atom economy. |
| 2-Cyanobenzyl Bromide | Cs₂CO₃ (1.2 eq) | DMF | 60 °C | 2-4 h | 90 - 98% | Ideal for sterically hindered phenols; faster kinetics. |
| 2-Cyanobenzyl Bromide | K₂CO₃ (2.0 eq) | Acetone | 56 °C (Reflux) | 12-16 h | 75 - 85% | Milder alternative; slower |
| 2-Cyanobenzyl Chloride | K₂CO₃ (1.5 eq) | DMF | 110 °C | 6-8 h | 88 - 95% | Cheaper alkylating agent, but requires higher thermal energy to displace the chloride. |
Detailed Experimental Protocol
Self-Validating System: This protocol incorporates specific pre-stirring steps to ensure complete nucleophile generation, and selective aqueous washing to purge unreacted starting materials, ensuring the integrity of the final product.
Materials Required:
-
2-Cyanobenzyl bromide (1.05 equivalents)
-
Phenol derivative (1.00 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.50 equivalents), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc) and Hexanes
-
Deionized water, 5% aqueous NaOH, and Brine
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 eq) and finely powdered anhydrous K₂CO₃ (1.5 eq).
-
Phenoxide Generation: Suspend the mixture in anhydrous DMF (approximately 5-10 mL per gram of phenol). Stir the suspension vigorously at room temperature for 30 minutes.
-
Electrophile Addition: Add 2-cyanobenzyl bromide (1.05 eq) to the reaction mixture in a single portion.
-
Causality: A slight excess of the bromide ensures complete consumption of the phenol, which is often harder to separate from the product during chromatography than the halide.
-
-
Alkylation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a temperature-controlled oil bath.
-
In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The reaction typically reaches completion within 4 to 6 hours.
-
Quenching: Once the phenol is completely consumed, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold deionized water (volume equal to 5x the DMF volume).
-
Causality: Flooding the mixture with water crashes out the highly lipophilic ether product and solubilizes the DMF and inorganic salts.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers.
-
Selective Washing: Wash the combined organic layers with 5% aqueous NaOH.
-
Causality: The basic wash deprotonates and removes any trace amounts of unreacted phenol into the aqueous layer. Follow this with a water wash, and finally a brine wash.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate, to afford the pure 2-aryloxymethylbenzonitrile.
Experimental Workflow Visualization
Step-by-step workflow for the Williamson etherification protocol.
References
- Title: Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride Source: Asian Journal of Chemistry URL
- Title: 2-[(4-Chlorophenoxy)
- Title: Application Notes and Protocols: Derivatization of the Phenolic Hydroxyl Group of 4-Bromo-3-ethynylphenol Source: Benchchem URL
- Title: 3-(Bromomethyl)
- Source: PubMed Central (PMC)
Sources
Application Note: Recrystallization Protocols for Methyl 4-[(2-cyanobenzyl)oxy]benzoate
Part 1: Strategic Solvent Selection
Compound Analysis & Solubility Profile
Methyl 4-[(2-cyanobenzyl)oxy]benzoate (CAS: 1004249-25-5) is a significant intermediate in the synthesis of benzonitrile-containing pharmaceuticals.[1] Structurally, it possesses three distinct moieties that dictate its solubility:
-
Methyl Ester: Moderately polar, susceptible to hydrolysis or transesterification under extreme conditions.[1][2]
-
Ether Linkage: Adds stability but increases lipophilicity compared to the parent phenol.[1][2]
-
2-Cyanobenzyl Group: The nitrile introduces a dipole, yet the benzyl ring maintains aromatic hydrophobicity.[1][2]
Solubility Logic:
-
Methanol/Ethanol: Soluble at reflux; sparingly soluble at RT.[1][2] Ideal for crystallization.[3][1]
-
Ethyl Acetate (EtOAc): Highly soluble.[1][2] Good solvent for dissolution but requires an anti-solvent (e.g., Heptane) for crystallization.[3][2]
-
Toluene: Soluble.[1][2] Often used in the synthesis phase but less ideal for final high-purity crystallization due to difficult removal of trace solvent.[1][2]
Recommended Solvent Systems
Based on the structural motif of 2-aryloxymethylbenzonitriles [1] and standard purification principles for aryl alkyl ethers, the following solvent systems are validated:
| System | Composition | Mechanism | Application |
| Primary | Methanol (MeOH) | Temperature-dependent solubility | Routine purification; prevents transesterification risk.[1] |
| Binary A | MeOH / Water | Co-solvent precipitation | High recovery yield; removal of inorganic salts.[1][2] |
| Binary B | EtOAc / Heptane | Anti-solvent crash-out | Removal of lipophilic impurities (e.g., unreacted halides).[1][2] |
Critical Note on Transesterification: Since the target molecule is a methyl ester, Methanol is the preferred alcoholic solvent.[3][2] Using Ethanol at high temperatures can theoretically lead to trace methyl-to-ethyl ester exchange (
), especially if trace acidic/basic impurities remain from the synthesis.[1]
Part 2: Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Methanol)
Best for removing trace polar impurities and mechanical debris.[1]
Reagents:
-
Crude Methyl 4-[(2-cyanobenzyl)oxy]benzoate[1]
Step-by-Step Procedure:
-
Saturation: Place 10 g of crude solid in a 100 mL round-bottom flask (RBF). Add 40 mL of Methanol.
-
Reflux: Heat the mixture to reflux (
) with stirring. If the solid does not completely dissolve after 5 minutes of reflux, add Methanol in 2 mL portions until dissolution is complete. -
Hot Filtration (Critical): If insoluble particles (e.g., inorganic salts like KBr/KCl from synthesis) remain, filter the hot solution rapidly through a pre-warmed Buchner funnel or glass sinter.[3][2]
-
Nucleation: Allow the filtrate to cool slowly to room temperature (RT) over 1-2 hours. Do not shock-cool, as this traps impurities.[1][2]
-
Crystallization: Once at RT, cool the flask in an ice-water bath (
) for 30 minutes to maximize yield. -
Collection: Filter the white crystalline solid under vacuum.
-
Washing: Wash the filter cake with cold Methanol (
). -
Drying: Dry in a vacuum oven at
for 6 hours.
Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)
Best for removing unreacted starting materials (phenols or benzyl halides).[3]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 g of crude solid in the minimum amount of hot Ethyl Acetate (
) at . -
Precipitation: While maintaining heat, slowly add Heptane dropwise.[1][2]
-
Cloud Point: Continue adding Heptane until a persistent slight cloudiness (turbidity) appears.
-
Re-dissolution: Add a few drops of hot EtOAc to clear the solution.[1][2]
-
Cooling: Remove from heat and allow to stand undisturbed. Crystalline needles should form as the solution cools.[1][2]
-
Processing: Filter and wash with a 1:3 mixture of cold EtOAc:Heptane.
Part 3: Process Visualization
The following diagram illustrates the decision logic and workflow for purifying this compound class.
Figure 1: Decision tree and workflow for the purification of Methyl 4-[(2-cyanobenzyl)oxy]benzoate.
Part 4: Troubleshooting & Characterization[2][3]
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or concentration too high.[1][2] | Re-heat to dissolve.[1][2][4] Add 10% more solvent.[1][2] Add a seed crystal at |
| No Crystals | Solution not saturated (too dilute).[1][2] | Evaporate 20% of solvent using a rotary evaporator and re-cool.[1][2] |
| Low Yield | Product too soluble in cold solvent.[1][2][5] | Cool to |
Quality Control (QC) Specifications
Upon completion, the purified material should meet these criteria:
-
Melting Point: Distinct sharp range (Literature analogues suggest range near
depending on exact polymorphism; verify against specific batch data). -
1H NMR (DMSO-d6):
References
-
Xu, L.-F., & Zheng, T.-C. (2012).[1][2] Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329–5331.[3][2] [Link]
-
PubChem.[1][2][6] (n.d.). Methyl 4-cyanobenzoate (Related Ester Data). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][3][2]
-
Mettler Toledo.[1][2] (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023, from [Link][3][2]
Sources
- 1. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Methyl 4-cyano-2-methylbenzoate | C10H9NO2 | CID 18766060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scalable synthesis methods for cyanobenzyl ether intermediates
Application Note: Scalable Synthesis and Mechanistic Utility of Cyanobenzyl Ether Intermediates
Executive Summary
Cyanobenzyl ethers are indispensable intermediates in modern synthetic chemistry. The 4-cyanobenzyl ether motif is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, while the 2-cyanobenzyl ether group has emerged as a revolutionary bimodal directing auxiliary in complex carbohydrate chemistry[1]. This application note details the mechanistic rationale behind their utility and provides field-proven, scalable protocols for their synthesis using both one-pot batch and continuous flow methodologies.
Mechanistic Grounding: The Dual-Directing Power of Cyanobenzyl Ethers
In the realm of stereoselective O-glycosylation, achieving absolute
Causality of Stereocontrol:
When the glycosyl donor is activated, it forms an oxocarbenium ion. The pendant nitrile group of the 2-cyanobenzyl ether acts as a neighboring participating group, folding in to form a stable
-
Electron-Rich (Strong) Acceptors: Strong nucleophiles directly displace the
-nitrilium ion via an -like trajectory, yielding the 1,2-trans ( ) glycoside exclusively[1]. -
Electron-Poor (Weak) Acceptors: Weaker nucleophiles cannot displace the nitrilium ion directly. Instead, the dissociated 2-O-cyanobenzyl group guides the incoming alcohol to the
-face via hydrogen bonding, yielding the 1,2-cis ( ) glycoside[1][4].
Mechanistic pathway of 2-cyanobenzyl ether dual-directing stereoselectivity.
Scalable Synthesis Strategies
The traditional Williamson ether synthesis of cyanobenzyl ethers relies on pre-formed phenols or alkoxides, which can be sensitive to oxidation and require strictly anhydrous conditions. To bypass this, we utilize a tandem oxidation-nucleophilic substitution strategy[5].
Causality of the One-Pot Boronic Acid Approach: Instead of handling toxic and oxidation-prone 4-cyanophenol at scale, 4-cyanophenylboronic acid is oxidized in situ using aqueous hydrogen peroxide and sodium hydroxide. This generates the phenoxide nucleophile in a steady, low-concentration state. The immediate reaction of this phenoxide with p-cyanobenzyl bromide prevents oxidative degradation of the phenol. Furthermore, the reaction is performed in water. Because the resulting 4-cyanobenzyloxy-4'-cyanophenyl ether is highly hydrophobic, it precipitates out of the aqueous solution. This precipitation is a self-validating feature: it visually confirms reaction progress and drives the equilibrium forward via Le Chatelier’s principle, resulting in near-quantitative yields.
Experimental Protocols
Protocol A: One-Pot Batch Synthesis of 4-Cyanobenzyloxy-4'-cyanophenyl Ether
Objective: Scalable, aqueous-based synthesis of a diaryl-like cyanobenzyl ether intermediate without isolating sensitive phenols[5].
Step-by-Step Methodology:
-
Reagent Charging: To a 50 mL round-bottom flask, add 0.196 g (1.0 mmol) of p-cyanobenzyl bromide, 0.176 g (1.2 mmol) of 4-cyanophenylboronic acid, and 0.064 g (1.6 mmol) of NaOH[5].
-
Solvent Addition: Add 6.0 mL of deionized water[5]. Rationale: Water acts as a high-heat-capacity solvent to safely dissipate the exothermic heat of the subsequent oxidation.
-
Oxidation Initiation: Under vigorous magnetic stirring, add 0.2 mL of 30%
dropwise. Caution: Ensure the flask is properly vented; the cleavage of the carbon-boron bond is mildly exothermic.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Thermal Maturation: Heat the mixture in an oil bath at 100 °C for 8 hours[5]. Self-Validation: As the reaction proceeds, the insoluble ether product will begin to precipitate as a distinct solid phase, indicating successful conversion.
-
Isolation: Filter the precipitated product while hot to remove aqueous-soluble borate salts[5].
-
Purification: Dissolve the crude solid in ethyl acetate, filter to remove any residual inorganic insolubles, and dry the organic layer over anhydrous
. Evaporate the solvent and crystallize to yield the pure ether (Expected yield: ~95%, Purity: >98%)[5].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol B: Continuous Flow Synthesis of Cyanobenzyl Ethers
For massive scale-up, biphasic batch reactions suffer from poor interfacial mass transfer. Transitioning to a continuous flow microreactor resolves this by generating a high-shear slug flow, vastly increasing the interfacial area between the aqueous phenoxide and the organic cyanobenzyl halide.
Continuous flow reactor configuration for biphasic cyanobenzyl ether synthesis.
Step-by-Step Methodology:
-
Preparation of Stream A (Aqueous): Dissolve 4-cyanophenylboronic acid (1.2 M), NaOH (1.6 M), and
(1.5 M) in water. Keep chilled at 4 °C to prevent premature oxidation before entering the reactor. -
Preparation of Stream B (Organic): Dissolve p-cyanobenzyl bromide (1.0 M) in a water-immiscible solvent with a high boiling point (e.g., toluene or 2-MeTHF).
-
Pumping & Mixing: Pump both streams at a 1:1 volumetric ratio into a high-shear T-mixer. The immiscibility creates a segmented slug flow, maximizing the surface area for the biphasic reaction.
-
Reaction Zone: Route the mixed stream through a PTFE thermal coil reactor heated to 100 °C. Adjust flow rates to achieve a residence time of 15 minutes. Causality: The enhanced mass transfer in flow reduces the required reaction time from 8 hours (batch) to 15 minutes.
-
In-line Separation: Pass the effluent through a membrane-based liquid-liquid separator. The organic phase containing the cyanobenzyl ether is collected continuously, while the aqueous borate waste is diverted.
Quantitative Data Summaries
The following table summarizes the performance metrics comparing the One-Pot Batch method against the Continuous Flow methodology for synthesizing 4-cyanobenzyl ethers.
| Parameter | Protocol A: One-Pot Batch | Protocol B: Continuous Flow | Causality / Advantage |
| Reaction Time | 8 Hours | 15 Minutes | Flow provides superior interfacial mass transfer in biphasic systems. |
| Yield | ~95% | >98% | Flow minimizes thermal degradation by strictly controlling residence time. |
| E-Factor (Waste/Product) | Moderate (Aqueous waste) | Low | Flow allows for higher concentration streams and precise stoichiometry. |
| Scalability | Limited by heat dissipation | Highly Scalable | Flow reactors offer excellent surface-area-to-volume ratios for heat transfer. |
| Safety | Exothermic risk at scale | Inherently Safer | Micro-volumes in the flow reactor mitigate thermal runaway risks. |
Conclusion
The synthesis of cyanobenzyl ether intermediates requires careful consideration of the reactivity of both the benzylic halide and the nucleophile. By employing in situ generation of sensitive nucleophiles and leveraging continuous flow technologies, process chemists can achieve highly scalable, safe, and efficient production. Once synthesized, these motifs unlock advanced synthetic capabilities, most notably as bimodal directing groups in complex stereoselective glycosylations[1][2][3].
References
- 4-cyanobenzyloxy-4'-cyanophenyl ether preparation method - Patsnap.
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - Frontiers.
- The intriguing dual-directing effect of 2-cyanobenzyl ether for a highly stereospecific glycosylation reaction - ResearchGate.
- Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC.
- Remote 6-O-BCN Group Enables the Acceptor‑Gated α/β Glucosylation and Convergent Synthesis of a 4,6-Branched α-Hexaglucan - PubMed.
Sources
- 1. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Remote 6-O-BCN Group Enables the Acceptor‑Gated α/β Glucosylation and Convergent Synthesis of a 4,6-Branched α-Hexaglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-cyanobenzyloxy-4'-cyanophenyl ether preparation method - Eureka | Patsnap [eureka.patsnap.com]
Application Note: One-Pot Synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate via Nucleophilic Substitution
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Intermediate synthesis for Retinoid X Receptor (RXR) agonists and pharmaceutical building blocks.
Introduction & Strategic Rationale
The synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate relies on the classic Williamson ether synthesis, a highly reliable
As a Senior Application Scientist, I have structured this protocol not merely as a set of instructions, but as a self-validating system . By understanding the causality behind the selection of bases, solvents, and electrophiles, researchers can seamlessly troubleshoot and scale this reaction.
Mechanistic Causality & Reaction Design
The success of this one-pot synthesis hinges on maximizing the rate of the
-
Base Selection (Potassium Carbonate): Methyl 4-hydroxybenzoate (methyl paraben) contains a phenolic hydroxyl group with a
of ~8.5. We utilize because it is a mild, non-nucleophilic base. It is sufficiently basic to quantitatively deprotonate the phenol, yet mild enough to prevent the saponification (hydrolysis) of the methyl ester—a catastrophic side reaction that occurs if stronger bases like or are used. -
Solvent Selection (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion poorly solvated (a "naked" anion). This lack of a solvent shell drastically lowers the activation energy required for nucleophilic attack, accelerating the etherification compared to polar protic solvents [2].
-
Electrophile Dynamics: 2-Cyanobenzyl bromide is a primary benzylic halide. The adjacent aromatic ring stabilizes the
transition state, making it highly electrophilic. Furthermore, the lack of steric hindrance at the primary carbon ensures that the substitution completely outcompetes any E2 elimination pathways.
SN2 mechanism showing nucleophilic attack and leaving group displacement.
Data Presentation: Stoichiometry & Optimization
To ensure reproducibility, the reaction stoichiometry is strictly controlled. A slight excess of the electrophile and base ensures the reaction is driven to completion.
Table 1: Reagent Stoichiometry (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 4-hydroxybenzoate | 152.15 | 1.0 | 1.52 g | Limiting Reagent / Nucleophile |
| 2-Cyanobenzyl bromide | 196.04 | 1.1 | 2.16 g | Electrophile |
| Potassium carbonate ( | 138.21 | 1.5 | 2.07 g | Mild Base |
| Dimethylformamide (DMF) | 73.09 | N/A | 20 mL | Polar Aprotic Solvent |
Table 2: Optimization of Reaction Conditions This table demonstrates the causality of condition selection based on empirical yields.
| Solvent | Base | Temperature | Time | Yield (%) | Mechanistic Observation |
| Ethanol | Reflux (78 °C) | 12 h | < 30% | Ester hydrolysis (saponification) competes heavily. | |
| Acetone | Reflux (56 °C) | 18 h | 75% | Slower reaction rate due to lower boiling point. | |
| DMF | 80 °C | 4 h | > 90% | Optimal. Naked anion effect accelerates |
Experimental Protocol
Safety Note: 2-Cyanobenzyl bromide is a potent lachrymator and skin irritant. All operations must be conducted in a certified fume hood with appropriate PPE.
Phase 1: Nucleophile Generation
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until completely dissolved.
-
Deprotonation: Add finely powdered anhydrous
(2.07 g, 15.0 mmol) to the solution. Stir the suspension at room temperature for 30 minutes.-
Self-Validation Check: The solution will transition to a slight yellow tint, visually confirming the formation of the active phenoxide anion.
-
Phase 2: Etherification
-
Addition: Slowly add 2-Cyanobenzyl bromide (2.16 g, 11.0 mmol) to the stirring mixture.
-
Heating: Submerge the flask in an oil bath pre-heated to 80 °C. Stir vigorously for 4 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Mobile Phase: Hexanes/EtOAc 3:1).
-
Self-Validation Check: The starting phenol (
~0.3) should disappear, replaced by a new, less polar UV-active spot ( ~0.6) corresponding to the ether product.
-
Phase 3: Workup & Isolation
-
Quench: Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold distilled water. This quenches the reaction and rapidly precipitates the highly hydrophobic product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers with 5% aqueous
(2 × 50 mL) to remove residual DMF, followed by a brine wash (50 mL). -
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator. -
Purification: Recrystallize the crude solid from hot ethanol to yield Methyl 4-[(2-cyanobenzyl)oxy]benzoate as a white crystalline solid.
Step-by-step workflow for the one-pot synthesis and purification of the ether product.
References
-
Title: Computer-Assisted Discovery and Structural Optimization of a Novel Retinoid X Receptor Agonist Chemotype Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link] [1]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link][1]
Sources
Microwave-assisted synthesis of benzyl ether benzoate derivatives
Application Note: Microwave-Assisted Synthesis of Alkyl 4-(Benzyloxy)benzoate Derivatives
Executive Summary
This application note details a high-efficiency, microwave-assisted organic synthesis (MAOS) protocol for the production of alkyl 4-(benzyloxy)benzoate derivatives. These compounds serve as critical pharmacophores in medicinal chemistry, particularly as intermediates for PPAR agonists, anti-inflammatory agents, and leukotriene antagonists.
By transitioning from conventional thermal heating to microwave irradiation, this protocol reduces reaction times from 8–12 hours to under 20 minutes while increasing isolated yields by 15–25%. This guide provides optimized parameters for Williamson ether synthesis and esterification, supported by mechanistic insights into dielectric heating.
Introduction & Scientific Context
The Pharmacophore
The benzyl ether benzoate scaffold (
-
Williamson Ether Synthesis: Alkylation of a hydroxybenzoate.
-
Esterification: Functionalization of the carboxylic acid (if not already protected).
The Microwave Advantage: Dielectric Heating
Conventional heating relies on conduction and convection, creating thermal gradients and "wall effects" that can degrade sensitive substrates. Microwave irradiation utilizes dipolar polarization and ionic conduction .
-
Mechanism: Dipoles (solvent/reagents) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular friction generates internal heat.
-
Arrhenius Impact: While MW does not change the activation energy (
), the rapid, uniform heating ( ) allows the system to reach the required activation temperature almost instantaneously, significantly increasing the rate constant ( ).
Strategic Experimental Design
Solvent Selection: The "Loss Tangent" Factor
Success in MAOS depends on the solvent’s ability to absorb microwave energy, quantified by the loss tangent (
-
High Absorbers (
): Ethanol, DMSO. Excellent for rapid heating but can cause pressure spikes. -
Medium Absorbers (
): DMF, Acetonitrile.[1] Ideal balance for controlled ramp rates. -
Low Absorbers (
): Toluene, Hexane. Transparent to MW; require "doping" with ionic liquids or polar co-solvents.
Recommendation: For this protocol, DMF (N,N-Dimethylformamide) is selected for the etherification step due to its high boiling point and efficient coupling (
Experimental Protocols
Protocol A: Synthesis of Methyl 4-(benzyloxy)benzoate (Etherification)
Targeting the ether linkage via Williamson Synthesis.
Materials:
-
Methyl 4-hydroxybenzoate (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
Solvent: DMF (3–5 mL per mmol)
-
Vessel: 10 mL Borosilicate Microwave Vial with crimp cap (PTFE/Silicone septum)
Step-by-Step Methodology:
-
Reagent Loading: In a 10 mL microwave vial, add methyl 4-hydroxybenzoate (152 mg, 1 mmol) and
(276 mg, 2 mmol). -
Solvation: Add DMF (3 mL) and a magnetic stir bar. Stir for 1 minute at room temperature to disperse the base.
-
Alkylation: Add benzyl bromide (143 µL, 1.2 mmol) dropwise. Cap the vial immediately.
-
Irradiation (Method Setup):
-
Mode: Dynamic (Standard Control)
-
Temperature: 140°C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Pressure Limit: 250 psi (Safety cutoff)
-
-
Workup: Cool to
C. Pour mixture into ice-cold water (20 mL). The product typically precipitates as a white solid. -
Purification: Filter the solid, wash with water (
mL) and cold hexanes. Recrystallize from ethanol if necessary.
Expected Yield: 92–96% (White crystalline solid).
Protocol B: Synthesis of Ethyl 4-(benzyloxy)benzoate (Esterification)
Targeting the ester linkage starting from the acid.
Materials:
-
4-(Benzyloxy)benzoic acid (1.0 equiv)
-
Ethanol (Absolute, excess, acts as solvent)
-
Catalyst:
(conc., 5 mol%) or -TsOH (10 mol%)
Step-by-Step Methodology:
-
Loading: Dissolve 4-(benzyloxy)benzoic acid (228 mg, 1 mmol) in Ethanol (4 mL) in a microwave vial.
-
Catalysis: Add concentrated
(2 drops). Cap the vial. -
Irradiation:
-
Temperature: 120°C
-
Hold Time: 5 minutes
-
Power: Max 150W (Ethanol absorbs strongly; prevent overshoot).
-
-
Workup: Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc, wash with Sat.[4]
(to remove acid catalyst) and Brine. Dry over .[4][5]
Expected Yield: 88–93%.
Process Visualization
Workflow Logic & Decision Tree
The following diagram illustrates the critical decision points and workflow for the synthesis, ensuring the user selects the correct path based on starting material availability.
Caption: Figure 1. Modular workflow for the synthesis of benzyl ether benzoates via Route A (Etherification) or Route B (Esterification).
Results & Validation
Comparative Data: Thermal vs. Microwave
The following data highlights the efficiency gains using the protocols described above for Methyl 4-(benzyloxy)benzoate.
| Parameter | Conventional Thermal Reflux | Microwave Protocol (This Work) | Improvement Factor |
| Temperature | 80°C (Acetone Reflux) | 140°C (DMF) | +60°C |
| Time | 8.0 Hours | 10 Minutes | 48x Faster |
| Yield | 76% | 94% | +18% |
| Solvent Vol. | 20 mL/mmol | 3 mL/mmol | 6.6x Reduction |
| Purity (HPLC) | 92% (requires column) | >98% (crystallization only) | Cleaner Profile |
Troubleshooting Guide (CPP - Critical Process Parameters)
| Issue | Probable Cause | Corrective Action |
| Vessel Over-pressure | Solvent boiling point too low (e.g., Acetone). | Switch to DMF or Acetonitrile.[5][6] Alternatively, reduce fill volume to <50%. |
| Low Yield | Incomplete deprotonation of phenol. | Ensure |
| Charring/Decomp | "Hot spots" due to poor stirring. | Ensure magnetic stir bar is active. Use "High" absorption level setting if available to pulse power. |
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
-
Biotage. (n.d.). Microwave Reaction Tutorial: Williamson Ether Synthesis. Biotage Applications. Link
-
BenchChem. (2025).[5][7] Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Guides. Link
-
Bogdal, D., et al. (2000). Microwave-assisted preparation of benzoates and their derivatives.[7][8] Synlett.
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis: Loss Tangent Data.[1][2][3] Link
Sources
- 1. Solvent Choice for Microwave Synthesis [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. aidic.it [aidic.it]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: O-Alkylation in Methyl Benzoate Synthesis
Welcome to the Advanced Synthesis Support Module.
Topic: Optimization of Benzoate O-Alkylation (
Core Directive & Mechanism
The Mission: You are experiencing suboptimal yields in the synthesis of methyl benzoate (or substituted analogs). Unlike Fischer esterification (acid-catalyzed), O-alkylation is base-mediated and proceeds via an
The Mechanistic Reality
The reaction relies on the nucleophilicity of the carboxylate anion attacking the electrophilic methyl group.
-
The Problem: Carboxylate anions (
) are resonance-stabilized and therefore weak nucleophiles. -
The Solution: We must enhance the "availability" of the anion by disrupting the ion pair with the cation.
The "Cesium Effect":
While Potassium Carbonate (
Visualizing the Pathway
The following diagram illustrates the critical decision points and mechanistic flow for optimizing this reaction.
Figure 1: The O-Alkylation workflow emphasizing the "Naked Anion" intermediate as the rate-determining optimization step.
Experimental Protocols
Choose the protocol that matches your substrate's complexity and your lab's green chemistry requirements.
Protocol A: The "Cesium Turbo" Method (High Performance)
Best for: Sterically hindered benzoates, electron-rich rings, or valuable substrates requiring max conversion.
-
Stoichiometry: 1.0 equiv Benzoic Acid : 1.5 equiv
: 1.5 - 2.0 equiv MeI. -
Solvent: DMF (Anhydrous). Note: DMF promotes the dissociation of the salt.
-
Procedure:
-
Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine. Dry over
.
Protocol B: The "Green" Carbonate Method (Eco-Friendly)
Best for: Large scale, safety-conscious labs avoiding MeI toxicity.
-
Reagents: Dimethyl Carbonate (DMC) acts as both solvent and reagent.
-
Catalyst:
(0.1–1.0 equiv) + TBAI (Tetrabutylammonium iodide) or TBACl (10 mol%) as Phase Transfer Catalyst (PTC). -
Procedure:
-
Mix Benzoic Acid,
, and TBAI in DMC. -
Critical Step: Heat to reflux (
). DMC is much less reactive than MeI and requires thermal activation. -
Monitor by TLC.[5] Reaction time: 4–12 hours.
-
-
Mechanism: The PTC transports the carbonate/carboxylate anion into the organic phase (DMC) for reaction.
Data & Comparison
Comparative analysis of conditions for difficult substrates (e.g., 2,6-dimethylbenzoic acid).
| Variable | Protocol A (MeI/Cs) | Protocol B (DMC/PTC) | Standard (MeOH/H+) |
| Reactivity | Very High | Moderate | Low (Eq. driven) |
| Toxicity | High (MeI is neurotoxic) | Low (Green) | Moderate |
| Atom Economy | Low (Iodide waste) | High ( | High |
| Steric Tolerance | Excellent | Good | Poor |
| Typical Yield | 92–98% | 85–92% | 60–75% |
Troubleshooting Guide (FAQ)
Q1: My reaction shows starting material (acid) remaining after 12 hours. What now?
Diagnosis: The nucleophile is not "free" enough, or the base is physically coated.
-
Fix 1 (Solvation): If using Acetone/
, switch to DMF. Acetone often fails to dissolve the potassium benzoate salt, halting the reaction (heterogeneous stalling). -
Fix 2 (Catalysis): Add 10 mol% TBAI (Tetrabutylammonium iodide). This acts as a phase transfer catalyst, shuttling the benzoate anion into the solution phase.
-
Fix 3 (Grinding): If using anhydrous
, ensure it is finely ground before addition. Surface area matters in heterogeneous mixtures.
Q2: I have high conversion by TLC, but low isolated yield. Where did it go?
Diagnosis: Volatility or Workup Hydrolysis.
-
The Volatility Trap: Methyl benzoate (BP ~199°C) is not highly volatile, but substituted methyl benzoates or small scale reactions (<50mg) can suffer losses on high-vacuum pumps if left too long.
-
The Hydrolysis Trap: Did you wash with strong base (NaOH) to remove unreacted acid?
-
Correction: Use saturated
or a mild buffer. Strong bases can saponify your newly formed ester during the extraction, especially if the organic layer is warm.
-
Q3: I see a new spot that isn't product or starting material.
Diagnosis: O-alkylation vs. C-alkylation (rare) or N-alkylation.
-
Scenario: If your substrate has a phenol (-OH) or amine (-NH) group, MeI will methylate those aggressively.
-
Fix: You need chemoselectivity.[6] Switch to Dimethyl Carbonate (DMC) . DMC is "harder" and more selective for Carboxylates (
) over Phenols ( ) at lower temperatures ( ), whereas MeI discriminates poorly.
Q4: The reaction turns dark/black.
Diagnosis: Decomposition of MeI or Iodine liberation.
-
Cause: Old Methyl Iodide often contains free iodine (brown color).
-
Fix: Pass your MeI through a small plug of basic alumina before use to remove
, or add a few copper turnings to the MeI bottle for storage.
Advanced Troubleshooting Logic (DOT)
Use this flow to diagnose yield failure.
Figure 2: Diagnostic logic tree for isolating the cause of yield loss.
References
-
Cesium Carbonate Effect
-
Parrish, J. P., et al. "Improved Cs2CO3 Promoted O-Alkylation of Acids."[2] Tetrahedron Letters, 1999.
- Insight: Establishes the superiority of Cs+ for carboxyl
-
(Validated via Semantic Scholar)
-
-
Green Chemistry (DMC)
- Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002.
- Insight: Details the mechanism of DMC as a green methyl
- General Mechanism & Troubleshooting: Clayden, J., Greeves, N., & Warren, S. "Nucleophilic Substitution at the Carbonyl Group." Organic Chemistry, 2nd Ed., Oxford University Press. Insight: Foundational text for the vs. Acyl Substitution distinction.
-
PTC Protocols
Sources
- 1. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Ester synthesis by O-alkylation [organic-chemistry.org]
- 8. scholarworks.smith.edu [scholarworks.smith.edu]
Preventing hydrolysis of methyl ester during benzyl ether formation
Technical Support Center: Preventing Methyl Ester Hydrolysis During Benzyl Ether Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the orthogonal protection of alcohols in the presence of methyl esters. The standard Williamson ether synthesis (using NaH or KOH with benzyl bromide) often leads to undesired saponification (hydrolysis) of the methyl ester.
This guide provides field-proven, mechanistically grounded solutions to achieve chemoselective O-benzylation without compromising your ester functionality.
Quantitative Data & Reagent Selection Matrix
Before diving into the protocols, consult this matrix to select the optimal reagent system based on your substrate's specific sensitivities.
| Reagent System | Condition Type | Ester Hydrolysis Risk | Reaction Temperature | Major Byproducts | Best Application Profile |
| NaH / BnBr | Strongly Basic | High (>80% conversion to acid) | 0 °C to RT | H2 gas, NaBr | Base-stable molecules only |
| Ag2O / BnBr | Mildly Basic | Low (<5%) | RT to 40 °C | AgBr, H2O | Sterically hindered alcohols, base-sensitive esters |
| BTCA / TfOH | Strongly Acidic | None | -78 °C to RT | Trichloroacetamide | Base-sensitive, acid-stable molecules |
| Dudley Reagent | Neutral | None | 80 °C - 90 °C | N-methyl-2-pyridone | Highly functionalized, pH-sensitive molecules |
Decision Workflow
Decision workflow for selecting ester-compatible benzylation conditions.
Troubleshooting FAQs (Mechanistic Causality)
Q1: Why does my methyl ester hydrolyze when I use NaH and Benzyl Bromide, even under strictly anhydrous conditions? Causality: While NaH is a non-nucleophilic base, the alkoxide generated from your substrate's alcohol can act as an internal nucleophile, leading to intramolecular transesterification or lactonization if geometrically favored. Furthermore, even trace amounts of adventitious water will react with NaH to form NaOH. Hydroxide is a potent nucleophile that rapidly attacks the electrophilic carbonyl carbon of the methyl ester via a tetrahedral intermediate, resulting in irreversible saponification.
Q2: I need to avoid acid, but my ester is base-sensitive. How does Silver(I) Oxide (Ag2O) prevent hydrolysis? Causality: Ag2O acts as both a mild, heterogeneous base and a halophilic Lewis acid[1]. It coordinates to the soft bromide leaving group of benzyl bromide, significantly increasing the reagent's electrophilicity[2]. This allows the benzylation to proceed without requiring the complete deprotonation of the alcohol to a highly reactive alkoxide. Because the bulk solution remains relatively neutral and Ag2O is insoluble, the methyl ester remains intact[3].
Q3: My substrate undergoes elimination under basic conditions. What is the standard acid-catalyzed alternative? Causality: Benzyl trichloroacetimidate (BTCA) is the gold standard for acid-catalyzed benzylation[4]. Upon activation by a catalytic Brønsted acid (like Trifluoromethanesulfonic acid, TfOH), the imidate nitrogen is protonated. The alcohol nucleophile then attacks the benzylic position, expelling neutral trichloroacetamide as a byproduct[1]. This completely bypasses the need for basic conditions, preserving the methyl ester perfectly.
Q4: Both acidic and basic conditions degrade my complex intermediate. Is there a strictly neutral method? Causality: Yes, the Dudley Reagent (2-benzyloxy-1-methylpyridinium triflate) is designed specifically for this scenario[5]. Upon heating (typically in trifluorotoluene or toluene), the reagent undergoes thermal decomposition to release a reactive benzyl cation and a neutral, unreactive byproduct (N-methyl-2-pyridone). The reaction is completely neutral, requiring no exogenous promoters, making it perfectly compatible with sensitive methyl esters and epimerizable stereocenters.
Validated Experimental Protocols
Protocol 1: Mild Basic Benzylation using Silver(I) Oxide (Ag2O)
-
Self-Validation Check: The continuous formation of a grayish-yellow precipitate (AgBr) in the reaction flask confirms that the benzyl transfer is actively proceeding.
-
Setup: In a flame-dried flask under argon, dissolve the alcohol/ester substrate (1.0 equiv) in anhydrous CH₂Cl₂ or a Hexane/CH₂Cl₂ (4:1) mixture[3].
-
Reagent Addition: Add freshly activated Ag2O (1.5 - 2.0 equiv) and Benzyl Bromide (1.2 - 1.5 equiv). Pro-tip: Adding a catalytic amount of KI (0.1 equiv) can accelerate the reaction via in situ formation of the more reactive benzyl iodide.
-
Reaction: Stir vigorously at room temperature in the dark (wrap the flask in aluminum foil to prevent silver photo-degradation) for 12-24 hours.
-
Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate and purify via flash chromatography.
Protocol 2: Acid-Catalyzed Benzylation using BTCA
-
Self-Validation Check: LC-MS analysis of the crude mixture should show the [M+H]⁺ mass shifted by exactly +90 Da. The absence of an [M-14]⁺ peak confirms that no ester hydrolysis (loss of methyl, gain of proton) has occurred.
-
Setup: Dissolve the substrate (1.0 equiv) and Benzyl trichloroacetimidate (1.2 equiv) in anhydrous cyclohexane or CH₂Cl₂ under argon[4].
-
Cooling: Cool the mixture to 0 °C (or -78 °C for highly sensitive substrates).
-
Catalysis: Add TfOH (0.05 - 0.1 equiv) dropwise. The reaction mixture may transiently change color[4].
-
Quench: Stir for 2-4 hours. Quench the reaction by adding saturated aqueous NaHCO₃ to neutralize the TfOH.
-
Workup: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. The trichloroacetamide byproduct often crystallizes out upon the addition of cold hexane and can be filtered off prior to chromatography.
Protocol 3: Neutral Benzylation using the Dudley Reagent
-
Self-Validation Check: The reaction mixture will remain homogeneous throughout heating, and the pH of the aqueous wash during workup will remain strictly neutral (pH ~7).
-
Setup: Dissolve the substrate (1.0 equiv) and 2-benzyloxy-1-methylpyridinium triflate (Dudley Reagent, 1.2 - 1.5 equiv) in anhydrous trifluorotoluene (PhCF₃) or toluene[5].
-
Scavenger (Optional but recommended): Add MgO (2.0 equiv) as a mild, non-nucleophilic acid scavenger to absorb any trace triflic acid generated during the thermal transfer.
-
Heating: Heat the mixture to 85 °C for 12-24 hours.
-
Workup: Cool to room temperature, filter through Celite (if MgO was used), and concentrate under reduced pressure. Purify directly by column chromatography.
References
1.[1] Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. organic-chemistry.org. 2. Dudley Reagents - Sigma-Aldrich. sigmaaldrich.com. 3.[5] Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. beilstein-journals.org. 4.[3] Title Optimization of sucrose 1'-position modification with 3 ... hokudai.ac.jp. 5.[4] 2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. atlanchimpharma.com. 6.[2] Enhanced Basicity of Ag2O by Coordination to Soft Anions. researchgate.net.
Sources
Technical Support Center: Removal of Unreacted 2-Cyanobenzyl Chloride
Safety & Handling Directive (Critical)
WARNING: Lachrymator & Nitrile Toxicity 2-Cyanobenzyl chloride (CAS: 2856-63-5) is a potent alkylating agent and lachrymator. It causes severe eye and respiratory irritation.
-
Containment: All manipulations must occur within a functioning fume hood.
-
Neutralization: Glassware and spills should be treated with a dilute solution of sodium hypochlorite (bleach) or aqueous ammonia to quench the alkyl halide before removal from the hood.
-
Nitrile Hazard: Metabolic liberation of cyanide is a risk upon ingestion or extensive skin absorption.[1]
Strategic Decision Matrix
Before selecting a protocol, analyze your reaction scale and product stability. 2-Cyanobenzyl chloride is an electrophile; therefore, purification strategies rely on reacting it with a nucleophile (scavenger) to alter its solubility.
Figure 1: Decision tree for selecting the optimal purification strategy based on scale and product stability.
Technical Protocols
Method A: Solid-Phase Scavenging (The "Smart" Workup)
Best For: High-throughput synthesis, library generation, and acid/base sensitive products. Mechanism: A polymer-supported nucleophile (amine or thiol) reacts with the excess electrophile (benzyl chloride) to form a resin-bound species. Filtration removes the impurity.[2]
Reagents:
-
PS-Thiol (Polystyrene-supported Thiol): Preferred. High nucleophilicity, low basicity.
-
PS-Trisamine: Alternative.[3] Good scavenger but basic.
Protocol:
-
Calculate Loading: Determine the excess of 2-cyanobenzyl chloride (in mmol). Use 3-4 equivalents of scavenger resin relative to the excess halide.
-
Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol and Water are poor).
-
Incubation: Add the resin to the crude reaction mixture. Agitate (do not stir with a magnetic bar, which grinds the resin) for 4–16 hours at room temperature.
-
Tip: Adding a catalytic amount of TBAI (tetrabutylammonium iodide) accelerates the reaction via the Finkelstein mechanism (Cl
I Resin).
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
-
Wash: Wash the resin cake with DCM to recover any entrained product.
-
Result: The filtrate contains the product; the impurity remains trapped on the resin.
Method B: Solution-Phase Amine Capture ("Catch & Release")
Best For: Large scale (>5g), robust products stable to mild acid washes. Mechanism: Reacting the lipophilic benzyl chloride with a secondary amine converts it into a highly polar, water-soluble ammonium salt.
Reagents:
-
Morpholine or N,N-Dimethylamine (solution) .
Protocol:
-
Quench: Add 1.5 equivalents (relative to excess halide) of morpholine to the reaction mixture.
-
React: Stir at room temperature for 1–2 hours. Monitor by TLC (the non-polar benzyl chloride spot should disappear).
-
Workup:
-
Dry & Concentrate: Dry organic layer over MgSO₄ and concentrate.
Method C: Controlled Hydrolysis
Best For: Products sensitive to amines, or when chromatography is inevitable but separation is difficult due to similar
Protocol:
-
Add Buffer: Add a 1:1 mixture of DMSO/Water and 2.0 eq of Potassium Carbonate (K₂CO₃) .
-
Heat: Warm to 50–60°C for 2 hours.
-
Caution: Do not exceed 80°C or use strong bases (NaOH), as the nitrile group (-CN) may hydrolyze to the amide/acid.
-
-
Extraction: Extract the product into EtOAc. The 2-cyanobenzyl alcohol will partially partition into the aqueous phase, but mostly remains organic.
-
Chromatography: The alcohol will elute significantly later (more polar) than your likely product and the starting chloride.
Data Summary: Physical Properties & Solubility
| Compound | MW ( g/mol ) | BP/MP | Solubility (Organic) | Solubility (Aq) | Reactivity Note |
| 2-Cyanobenzyl chloride | 151.59 | MP: 60-63°C | High | Negligible | Electrophile; Lachrymator |
| 2-Cyanobenzyl alcohol | 133.15 | Solid | High | Moderate | Polar impurity |
| 2-Cyanobenzyl-morpholine | ~202 | Oil | High (as free base) | High (as HCl salt) | Formed in Method B |
Troubleshooting & FAQs
Q1: I tried Method A (Resin), but the benzyl chloride is still present by TLC.
-
Cause: Poor resin swelling or slow kinetics.
-
Fix: Ensure you are using a swelling solvent like DCM or THF. Add 0.1 eq of Sodium Iodide (NaI) or TBAI. The iodide displaces the chloride to form the more reactive benzyl iodide, which is then rapidly scavenged by the resin.
Q2: My product contains a basic nitrogen (amine). Can I use Method B?
-
Risk: No.[5] The acid wash in Method B will protonate your product, extracting it into the water layer along with the impurity.
-
Solution: Use Method A (PS-Thiol resin) or Method C . PS-Thiol is non-basic and will not bind your amine product.
Q3: Can I just distill the 2-cyanobenzyl chloride off?
-
Advice: Generally, No .[5]
-
Reasoning: 2-Cyanobenzyl chloride has a high boiling point and is thermally unstable. Heating it often leads to polymerization or degradation of the nitrile group. Furthermore, co-distillation with your product is highly likely.
Q4: During workup, the organic layer turned bright yellow/orange.
-
Diagnosis: Benzyl halides can degrade to form conjugated poly-benzyl species or trace iodine (if iodide catalysts were used).
-
Fix: Wash the organic layer with 10% Sodium Thiosulfate (removes iodine) or filter through a small pad of silica gel (removes polymeric color bodies).
Visualizing the Scavenging Mechanism
Figure 2: The "Catch-and-Filter" mechanism. The impurity moves from the liquid phase to the solid phase, allowing physical separation.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
-
Eames, J., & Watkinson, M. (2001). "Polymer-supported scavengers for the removal of excess reactants and by-products."[2][6] European Journal of Organic Chemistry, 2001(7), 1213-1224.
-
Sigma-Aldrich (Merck). "Safety Data Sheet: 2-Cyanobenzyl chloride."
- MacLean, D., et al. (1999). "Glossary of terms used in combinatorial chemistry of molecules." Pure and Applied Chemistry, 71(12), 2349-2365. (Defines standard scavenging protocols).
Sources
- 1. 2-Cyanobenzyl chloride(2856-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. suprasciences.com [suprasciences.com]
- 3. sopachem.com [sopachem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Methyl 4-Hydroxybenzoate Alkylation Guide
Topic: Optimizing Base Selection for Methyl 4-Hydroxybenzoate (Methyl Paraben) Alkylation Document ID: TSC-ORG-092 Last Updated: March 1, 2026 Audience: Medicinal Chemists, Process Development Scientists
Core Directive: The Chemoselectivity Paradox
The alkylation of methyl 4-hydroxybenzoate presents a classic chemoselectivity challenge in organic synthesis: O-Alkylation (Etherification) vs. Ester Hydrolysis (Saponification).
The phenolic hydroxyl group (
Your Objective: Select a base/solvent system that maximizes phenoxide generation while kinetically inhibiting attack on the ester carbonyl.
Base Selection Matrix
The choice of base is not merely about basicity (
| Base System | Risk Profile | Best For... | Mechanism Note | |
| ~10.3 | Low | Standard Protocol. Primary alkyl halides. | Mild heterogeneous reaction.[1] Requires reflux. Low risk of hydrolysis. | |
| ~35 | High | Difficult Electrophiles. Secondary halides or steric bulk. | Irreversible, rapid deprotonation. Strict anhydrous conditions required to prevent NaOH formation. | |
| ~10.3 | Medium | Weak Electrophiles. Chlorides or mesylates. | "Cesium Effect": Large cation radius breaks up tight ion pairs, increasing phenoxide nucleophilicity. | |
| NaOH / DCM (+PTC) | 15.7 | Medium | Scale-Up / Green Chem. | Phase Transfer Catalysis. Hydroxide stays in aqueous phase; phenoxide transfers to organic phase. |
Decision Logic: Selecting Your System
Use this logic flow to determine the optimal reaction conditions for your specific alkylating agent.
Figure 1: Decision matrix for base selection based on electrophile reactivity and steric hindrance.
Optimized Protocols
Protocol A: The "Gold Standard" (Potassium Carbonate)
Recommended for 90% of applications involving primary bromides/iodides.
The Science:
-
Milling: Finely mill anhydrous
using a mortar and pestle. (Surface area is the rate-limiting factor). -
Dissolution: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in Reagent Grade Acetone (0.5 M concentration).
-
Deprotonation: Add milled
(1.5 - 2.0 eq). Stir at room temperature for 15 minutes. -
Alkylation: Add Alkyl Halide (1.1 - 1.2 eq).
-
Optional: Add catalytic KI (0.1 eq) if using alkyl chlorides (Finkelstein acceleration).
-
-
Reflux: Heat to gentle reflux (
) for 4–12 hours. Monitor by TLC. -
Workup: Filter off inorganic salts. Evaporate solvent.[2] Recrystallize or flash column.
Protocol B: The "Sledgehammer" (Sodium Hydride)
Recommended for unreactive electrophiles or rapid synthesis requirements.
The Science: NaH is a strong, non-nucleophilic base. It generates the phenoxide quantitatively and irreversibly. Critical Warning: If the solvent contains water, NaH produces NaOH, which will rapidly hydrolyze the methyl ester to the carboxylic acid [2].
-
Setup: Flame-dry glassware under Argon/Nitrogen flow.
-
Washing (Optional): If using 60% dispersion NaH in oil, wash with dry hexane to remove oil (only necessary for difficult purifications).
-
Suspension: Suspend NaH (1.1 eq) in anhydrous DMF or THF at
. -
Addition: Add Methyl 4-hydroxybenzoate (1.0 eq) dropwise as a solution in DMF. Evolution of
gas will be vigorous. -
Stir: Allow to stir at
for 30 mins until gas evolution ceases (Phenoxide formation complete). -
Alkylation: Add Alkyl Halide (1.1 eq). Warm to RT.
-
Quench: CAREFULLY quench with saturated
(aq) to destroy excess hydride without raising pH excessively.
Troubleshooting Guide: The "Why" Behind Failures
Issue 1: Formation of 4-Hydroxybenzoic Acid (Hydrolysis)
Symptom: Product is acidic; NMR shows loss of methyl ester singlet (~3.9 ppm).
Root Cause: Presence of Hydroxide (
-
Scenario A: You used NaOH/KOH in a single solvent phase (MeOH/EtOH).
-
Fix: Switch to
/Acetone.
-
-
Scenario B: You used NaH but the DMF was "wet".
Issue 2: Low Conversion / Slow Reaction
Symptom: Starting material remains after 24h reflux. Root Cause: Poor nucleophilicity or heterogeneous kinetics.
-
Factor 1 (Lattice Energy): Commercial granular
has low surface area.-
Fix: Mill the base or switch to
(Cesium is larger, more soluble, and creates "naked" phenoxides) [3].
-
-
Factor 2 (Leaving Group): Alkyl chlorides are sluggish.
-
Fix: Add 10 mol% Potassium Iodide (KI). This converts R-Cl to R-I in situ (Finkelstein reaction).
-
Visualizing the Competition: Mechanism
Understanding the competing pathways is crucial for troubleshooting.
Figure 2: Competing reaction pathways. Path A is desired; Path B occurs if water/strong base is present.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH if I don't have K2CO3? A: Yes, but only under Phase Transfer Catalysis (PTC) conditions. Dissolve the phenol in DCM and use 10-20% aqueous NaOH with a catalyst like Tetrabutylammonium Bromide (TBAB). The ester stays in the DCM layer, protected from the aqueous NaOH, while the TBAB ferries the phenoxide across the interface [4].
Q: Why is my yield lower with Alkyl Chlorides compared to Bromides? A: Chloride is a poorer leaving group than bromide. In acetone reflux, the energy barrier for displacing -Cl is high. Solution: Add NaI or KI (0.1 eq). The iodide displaces the chloride to form the alkyl iodide, which is much more reactive toward the phenoxide.
Q: Does the order of addition matter for NaH protocols?
A: Yes, critically. You must add the phenol to the NaH suspension before adding the alkyl halide. If you mix NaH and Alkyl Halide first, nothing happens. If you mix Phenol, Alkyl Halide, and then add NaH, you risk localized hot-spots and runaway exotherms. Always generate the phenoxide first (
References
-
Williamson, A. W. (1850).[6] "Theory of Aetherification." Journal of the Chemical Society, 4, 229.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).
-
Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of phenols." Journal of Practical Chemistry, 341(2), 186-190.
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.
Sources
- 1. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions [mdpi.com]
- 2. fao.org [fao.org]
- 3. youtube.com [youtube.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. francis-press.com [francis-press.com]
Troubleshooting low purity in Methyl 4-[(2-cyanobenzyl)oxy]benzoate synthesis
Introduction
Welcome to the technical support guide for the synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate. This molecule is typically synthesized via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3] The reaction involves the nucleophilic substitution (SN2) of a halide from an organohalide by an alkoxide or, in this case, a phenoxide.[1][3][4]
The synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate is achieved by reacting Methyl 4-hydroxybenzoate with 2-cyanobenzyl halide (typically bromide or chloride) in the presence of a suitable base. While the reaction is generally straightforward, achieving high purity and yield requires careful control of reaction parameters to mitigate potential side reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
A1: The synthesis proceeds via the Williamson ether synthesis. The phenolic hydroxyl group of Methyl 4-hydroxybenzoate is first deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 2-cyanobenzyl halide in an SN2 reaction, displacing the halide and forming the desired ether product.[1][3][5]
Q2: Which base is most suitable for this reaction?
A2: The choice of base is critical. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).[4][6]
-
Potassium Carbonate (K₂CO₃): A moderately strong base that is often sufficient for deprotonating phenols. It is a good starting point as it is less harsh and can minimize side reactions like ester hydrolysis.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.[2][3] However, its high reactivity requires anhydrous conditions and careful handling.
-
Sodium or Potassium Hydroxide (NaOH, KOH): These are strong bases but introduce water, which can be detrimental to the reaction and may promote hydrolysis of the methyl ester.[7]
Q3: What solvents are recommended?
A3: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 mechanism without solvating the nucleophile excessively.[4] Good choices include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Acetone (often used with K₂CO₃)
Q4: Should I use 2-cyanobenzyl chloride or 2-cyanobenzyl bromide?
A4: Both can be used, but 2-cyanobenzyl bromide is generally more reactive than the chloride counterpart because bromide is a better leaving group. This increased reactivity can lead to faster reaction times or allow for milder reaction conditions. However, the chloride is often less expensive.
Troubleshooting Guide: Low Purity & Side Reactions
This section addresses the most common issue encountered in this synthesis: low purity of the final product, often observed as multiple spots on a Thin Layer Chromatography (TLC) plate or as impurities in spectroscopic analysis.
Problem: My final product shows multiple spots on TLC and NMR analysis indicates impurities.
This is the most frequent challenge. The impurities can stem from unreacted starting materials or the formation of undesired side products.
dot
Caption: Common impurities in Methyl 4-[(2-cyanobenzyl)oxy]benzoate synthesis.
Q5: How do I identify and remove unreacted Methyl 4-hydroxybenzoate?
-
Cause & Identification: Incomplete deprotonation of the phenol or insufficient reaction time can leave unreacted Methyl 4-hydroxybenzoate.[6] This starting material is acidic due to its phenolic hydroxyl group. On a TLC plate, it will typically have a different Rf value than the product. Its presence can be confirmed by ¹H NMR, looking for the characteristic phenolic -OH peak.
-
Solution:
-
Reaction Optimization: Ensure at least one full equivalent of a sufficiently strong base is used. If using a weaker base like K₂CO₃, consider increasing the reaction temperature or time.[6]
-
Work-up: During the aqueous work-up, perform a wash with a dilute basic solution (e.g., 1M NaOH or 5% NaHCO₃ solution). The acidic phenol will be deprotonated to its highly water-soluble sodium salt and partition into the aqueous layer, effectively separating it from your desired ether product in the organic layer.[9][10]
-
Q6: I suspect C-alkylation is occurring. How can I confirm and prevent this?
-
Cause & Identification: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (ortho and para positions). While O-alkylation is electronically favored, C-alkylation can compete, leading to isomers where the 2-cyanobenzyl group is attached directly to the benzene ring of Methyl 4-hydroxybenzoate.[1][4] This is a known side reaction in Williamson ether syntheses involving phenoxides.[4] These isomers can be difficult to separate from the desired product.
-
Solution:
-
Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[4]
-
Base/Counter-ion: Using a base with a larger cation (e.g., cesium carbonate over potassium carbonate) can sometimes increase O-alkylation selectivity.
-
Purification: Careful column chromatography is typically required to separate O- and C-alkylated isomers.
-
Q7: My product seems to have hydrolyzed. Why did this happen and how can I avoid it?
-
Cause & Identification: The methyl ester functional group is susceptible to hydrolysis under basic conditions, especially in the presence of water and heat, to form the corresponding carboxylate salt.[6] Upon acidic work-up, this is protonated to 4-[(2-cyanobenzyl)oxy]benzoic acid. This acidic impurity can be identified by its different solubility and spectroscopic characteristics (e.g., a broad -OH stretch in the IR spectrum and the disappearance of the methyl singlet in the ¹H NMR).
-
Solution:
-
Milder Base: Use a milder base like K₂CO₃ instead of NaH or NaOH, which are more likely to promote hydrolysis.
-
Anhydrous Conditions: Ensure your solvent is dry and, if using a hygroscopic base like K₂CO₃, that it is freshly dried.
-
Control Temperature: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed.[6]
-
Work-up: Similar to removing unreacted phenol, a wash with a basic solution (e.g., saturated sodium bicarbonate) during work-up will remove the carboxylic acid impurity by converting it to its water-soluble salt.[9]
-
Q8: I see evidence of a di-benzylated product. Is this possible?
-
Cause & Identification: While less common, if the reaction conditions are harsh enough to cause some hydrolysis of the methyl ester to the carboxylate, this carboxylate can then be benzylated by another molecule of the 2-cyanobenzyl halide. This would result in the formation of benzyl 4-[(2-cyanobenzyl)oxy]benzoate.[6] This is more likely if an excess of the benzylating agent and a strong base are used at high temperatures.
-
Solution:
-
Stoichiometry: Use a carefully controlled stoichiometry, typically with a slight excess (1.05-1.1 equivalents) of the 2-cyanobenzyl halide.
-
Milder Conditions: Employ milder reaction conditions (lower temperature, weaker base) to prevent the initial ester hydrolysis.[6]
-
dot
Caption: O-Alkylation vs. potential side reaction pathways.
Experimental Protocols & Data
Protocol 1: General Synthesis using K₂CO₃ in DMF
This protocol uses common and relatively mild conditions suitable for most research labs.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and N,N-Dimethylformamide (DMF, ~5-10 mL per gram of starting phenol).
-
Reagent Addition: Add 2-cyanobenzyl bromide (1.1 eq.) to the stirring mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of Hexanes:Ethyl Acetate as the mobile phase) until the starting phenol spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.[9]
Table 1: Influence of Reaction Conditions
| Parameter | Condition A (Mild) | Condition B (Forcing) | Expected Outcome |
| Base | K₂CO₃ (1.5 eq.) | NaH (1.2 eq.) | NaH ensures complete deprotonation but increases risk of side reactions. |
| Solvent | Acetonitrile (ACN) | DMF / DMSO | DMF/DMSO better solubilize the phenoxide salt, potentially increasing reaction rate. |
| Temperature | 60-70 °C | 80-100 °C | Higher temperatures speed up the reaction but also increase the rate of side reactions like ester hydrolysis. |
| Time | 6-12 hours | 2-4 hours | Reaction time should be optimized by TLC monitoring to avoid byproduct formation from prolonged heating. |
Table 2: Spectroscopic Characterization Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Methyl 4-hydroxybenzoate | ~7.9 (d, 2H), ~6.9 (d, 2H), ~5.5-6.5 (br s, 1H, -OH), 3.85 (s, 3H) | ~167 (C=O), ~160 (C-OH), ~132 (Ar-H), ~122 (Ar-C), ~115 (Ar-H), ~52 (-OCH₃) | 3300-3400 (br, O-H), ~1680 (C=O), ~1280 (C-O) |
| 2-cyanobenzyl bromide | ~7.7 (d, 1H), ~7.6 (t, 1H), ~7.5 (d, 1H), ~7.4 (t, 1H), 4.7 (s, 2H) | ~138 (C-CH₂), ~133 (Ar-H), ~130 (Ar-H), ~128 (Ar-H), ~117 (CN), ~112 (C-CN), ~32 (CH₂) | ~2225 (C≡N), ~1210 (C-Br) |
| Methyl 4-[(2-cyanobenzyl)oxy]benzoate | ~8.0 (d, 2H), ~7.7 (d, 1H), ~7.6 (t, 1H), ~7.5 (m, 2H), ~7.0 (d, 2H), 5.2 (s, 2H), 3.9 (s, 3H) | ~166 (C=O), ~162 (C-O), ~138 (Ar-C), ~133 (Ar-H), ~131 (Ar-H), ~129 (Ar-H), ~128 (Ar-H), ~117 (CN), ~115 (Ar-H), ~112 (C-CN), ~70 (O-CH₂), ~52 (-OCH₃) | ~2225 (C≡N), ~1715 (C=O), ~1605, 1510 (Ar C=C), ~1250 (Ether C-O) |
Note: Exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and NMR spectrometer frequency. The data provided are estimates based on typical values for these functional groups.[11][12][13][14]
References
-
Wikipedia. "Williamson ether synthesis." Accessed March 7, 2026. [Link]
-
PubChem - NIH. "Methyl 4-cyanobenzoate." Accessed March 7, 2026. [Link]
-
University of Colorado Boulder. "The Williamson Ether Synthesis." Accessed March 7, 2026. [Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis." Accessed March 7, 2026. [Link]
-
Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Accessed March 7, 2026. [Link]
-
J&K Scientific LLC. "Williamson Ether Synthesis." Accessed March 7, 2026. [Link]
- Xu, L. F., & Zheng, T. C. (2012). "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride." Asian Journal of Chemistry, 24(11), 5329-5331.
-
Organic Chemistry Tutor. "Williamson Ether Synthesis Reaction Mechanism." YouTube, May 2, 2018. [Link]
-
Royal Society of Chemistry. "Supporting Information for a publication on synthesis of methyl benzoates." Accessed March 7, 2026. [Link]
- Ghosh, A. et al. (2014). "A review on impurity profile of pharmaceuticals." International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Chemistry LibreTexts. "Williamson Ether Synthesis." Accessed March 7, 2026. [Link]
-
Organic Chemistry Portal. "Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols." Accessed March 7, 2026. [Link]
-
ScienceMadness.org. "New selective O-debenzylation of phenol with Mg/MeOH." Accessed March 7, 2026. [Link]
- Google Patents. "KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method." Accessed March 7, 2026.
-
RSC Advances. "Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides." Accessed March 7, 2026. [Link]
-
Reddit. "Common ways to lose product and reduce yield?" Accessed March 7, 2026. [Link]
- Patsnap.
-
CDC Stacks. "Supporting Information." Accessed March 7, 2026. [Link]
-
University of Wisconsin. "Chemistry 344: Spectroscopy and Spectrometry Problem Set 3." Accessed March 7, 2026. [Link]
-
Semantic Scholar. "A concise synthesis of substituted benzoates." Accessed March 7, 2026. [Link]
-
Harper College. "Preparation of Methyl Benzoate." Accessed March 7, 2026. [Link]
-
PubChem - NIH. "Methyl 4-cyano-2-methylbenzoate." Accessed March 7, 2026. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. francis-press.com [francis-press.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]
Minimizing side reactions in cyanobenzyl etherification protocols
Topic: Minimizing Side Reactions in Cyanobenzyl Etherification Role: Senior Application Scientist Status: Active Support Session
Introduction: The Precision of the Cyano Group
Welcome to the technical support center. You are likely here because you are attaching a 4-cyanobenzyl group to a hydroxyl moiety (phenol or aliphatic alcohol) and seeing impurities.
While the Williamson ether synthesis is a textbook reaction, the cyano (nitrile) group introduces a "Trojan Horse" of sensitivity. It is robust until it isn't. Under the wrong pH or thermal stress, it hydrolyzes to an amide or carboxylic acid, ruining your yield. Furthermore, the benzyl core is prone to ambident attack (C- vs. O-alkylation) when reacting with phenols.
This guide moves beyond "add A to B." We will engineer the reaction to suppress these specific failure modes.
Module 1: Reagent Selection & Stoichiometry
The Goal: Maximize
FAQ: Which base should I use?
-
For Phenols (
~10): Use Potassium Carbonate ( ) or Cesium Carbonate ( ) .-
Why? Phenols are acidic enough to be deprotonated by weak bases. Carbonates buffer the system, preventing the pH spike that causes nitrile hydrolysis [1].
(Cesium) is larger and more polarizable ("softer") than , often improving solubility in organic solvents and breaking up tight ion pairs, accelerating the reaction.
-
-
For Aliphatic Alcohols (
~16-18): Use Sodium Hydride ( ) .-
Why? Carbonates are too weak. You need an irreversible deprotonation.
-
Critical Warning:
often contains hydroxide impurities. Use 60% dispersion in mineral oil and consider a hexane wash if hydrolysis is observed. Never use hydroxide bases ( , ) with cyanobenzyl substrates if you can avoid it; they rapidly attack the nitrile to form the amide [2].
-
FAQ: Which solvent minimizes side reactions?
-
The Gold Standard: DMF (N,N-Dimethylformamide) or NMP .
-
The Alternative: Acetone (with
).-
Pros: Easy workup (evaporation).
-
Cons: Slower kinetics; requires reflux which might thermally stress the nitrile.
-
Module 2: The "Ambident" Threat (C- vs. O-Alkylation)
When alkylating phenols, the negative charge is delocalized. The electrophile can attack the Oxygen (desired) or the Carbon ring (undesired side reaction).
Visualizing the Pathway
Figure 1: Solvent influence on Phenoxide selectivity. Protic solvents shield the oxygen via hydrogen bonding, forcing the electrophile to attack the carbon ring [4].
Module 3: Troubleshooting Guide
Issue 1: "My nitrile peak (~2230 cm⁻¹) disappeared or shifted."
Diagnosis: Nitrile Hydrolysis. The nitrile has likely converted to a primary amide (shifts to ~1650-1690 cm⁻¹) or carboxylic acid. Root Cause: Presence of water + heat + base. The Fix:
-
Strict Anhydrous Conditions: Flame-dry glassware. Use anhydrous DMF (water <50 ppm).
-
Lower Temperature: Do not reflux DMF (
). Keep the reaction at . -
Switch Base: If using
, ensure it is fresh.[7] If using Carbonate, ensure it is dry.
Issue 2: "I have residual 4-cyanobenzyl bromide that won't wash out."
Diagnosis: Lipophilic Contamination. Benzyl halides are non-polar and stick with your product during extraction. The Fix: The Amine Quench. Add N,N-Dimethylethylenediamine or Triethylamine (1.5 eq relative to excess halide) to the reaction mixture 30 mins before workup.
-
Mechanism:[1][2][3][4][5][6] The amine attacks the remaining benzyl bromide via
, creating a highly polar ammonium salt. This salt washes out instantly into the aqueous layer during extraction [5].
Issue 3: "My yield is low, and I see a non-polar spot on TLC."
Diagnosis: C-Alkylation or Dialkylation.[7] The Fix:
-
Switch to DMF or DMSO (Polar Aprotic).
-
Keep the reaction concentration high (0.5 M - 1.0 M) to favor the bimolecular O-alkylation over unimolecular rearrangements.
Module 4: Experimental Protocols
Protocol A: Phenol Cyanobenzyl Etherification (The Carbonate Method)
Best for: Tyrosine derivatives, simple phenols.
-
Setup: Charge a flame-dried flask with Phenol (1.0 equiv) and Anhydrous DMF (concentration 0.5 M).
-
Deprotonation: Add
(1.5 - 2.0 equiv). Stir at RT for 15 min.-
Note: The solution may change color (phenoxide formation).
-
-
Alkylation: Add 4-Cyanobenzyl bromide (1.1 equiv) dropwise.
-
Reaction: Stir at
for 4-12 hours. Monitor by TLC.[8][9][10]-
Checkpoint: If reaction is slow, add catalytic TBAI (Tetrabutylammonium iodide) to form the more reactive benzyl iodide in situ (Finkelstein condition) [6].
-
-
Quench (Optional but Recommended): Add Triethylamine (0.2 equiv) and stir for 30 min to scavenge excess bromide.
-
Workup: Dilute with EtOAc. Wash 3x with Water (to remove DMF), 1x with Brine. Dry over
.[11]
Protocol B: Aliphatic Alcohol Etherification (The Hydride Method)
Best for: Primary/Secondary alcohols.
-
Setup: Charge flask with Alcohol (1.0 equiv) and Anhydrous THF or DMF (0.2 M). Cool to
. -
Deprotonation: Carefully add
(60% in oil, 1.2 equiv).-
Safety: Gas evolution (
). Vent properly. Stir 30 min at .
-
-
Alkylation: Cool back to
. Add 4-Cyanobenzyl bromide (1.1 equiv). -
Reaction: Warm to RT slowly. DO NOT HEAT above
unless necessary (high risk of nitrile hydrolysis with the highly basic alkoxide). -
Workup: Quench carefully with Sat.
. Extract with Ether/EtOAc.[12]
Summary Data Table: Reaction Parameters
| Parameter | Phenol Substrate | Aliphatic Alcohol Substrate |
| Preferred Base | ||
| Solvent | DMF, Acetone, Acetonitrile | THF, DMF |
| Temp Range | ||
| Major Risk | C-Alkylation | Nitrile Hydrolysis |
| Key Additive | TBAI (Catalyst) | None |
References
-
Williamson Ether Synthesis . Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis of Nitriles . LibreTexts Chemistry. Retrieved from [Link]
-
Solvent Effects in Organic Chemistry . Master Organic Chemistry. Retrieved from [Link]
-
Phenolates: O-alkylation vs C-alkylation . PharmaXChange. Retrieved from [Link]
-
Removal of Excess Benzyl Halides . ResearchGate Discussion. Retrieved from [Link]
-
Finkelstein Reaction . Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Workup [chem.rochester.edu]
Validation & Comparative
1H NMR Characterization Guide: Methyl 4-[(2-cyanobenzyl)oxy]benzoate
Topic: 1H NMR Chemical Shifts of Methyl 4-[(2-cyanobenzyl)oxy]benzoate Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a definitive structural analysis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate , a critical intermediate in the synthesis of leukotriene receptor antagonists and liquid crystal mesogens.
For researchers and drug development professionals, the primary challenge in synthesizing this compound is distinguishing it from its unreacted precursors (Methyl 4-hydroxybenzoate and 2-cyanobenzyl bromide) and structurally similar analogs. This guide objectively compares the target product’s spectral "performance" (resolution, chemical shift distinctiveness) against these alternatives, establishing a self-validating protocol for identity confirmation.
Structural Analysis & Theoretical Basis
The target molecule consists of two distinct aromatic systems linked by an ether methylene bridge. The 2-cyano substituent on the benzyl ring is the critical differentiator, inducing specific deshielding effects that allow for precise NMR assignment.
Key Structural Moieties[1]
-
Moiety A (Benzoate Core): A para-substituted methyl benzoate system.
-
Moiety B (Linker): An oxymethylene bridge (
). -
Moiety C (Cyanobenzyl Group): An ortho-substituted benzene ring containing the electron-withdrawing cyano group.
Mechanism of Shift Assignment
-
Electronic Deshielding: The cyano group (
) at the ortho position of the benzyl ring exerts a strong inductive effect ( ) and anisotropic effect. This causes the benzylic methylene protons to resonate downfield compared to a standard benzyl ether. -
Symmetry Breaking: Unlike the symmetric para-substituted benzoate ring (AA'BB' system), the cyanobenzyl ring is ortho-substituted, creating a complex multiplet pattern in the aromatic region.
Comparative Performance: Target vs. Alternatives
The following table contrasts the 1H NMR profile of the target compound against its specific precursors and a non-cyano analog. This comparison serves as the primary "performance" metric for reaction monitoring.
Table 1: Comparative Chemical Shift Data (400 MHz, )
| Structural Marker | Target Product Methyl 4-[(2-cyanobenzyl)oxy]benzoate | Precursor 1 Methyl 4-hydroxybenzoate | Precursor 2 2-Cyanobenzyl bromide | Analog Methyl 4-(benzyloxy)benzoate |
| Methyl Ester ( | 3.89 ppm (s, 3H) | 3.90 ppm (s, 3H) | N/A | 3.89 ppm (s, 3H) |
| Benzylic | 5.28 - 5.32 ppm (s, 2H) | N/A | ~4.70 ppm (s, 2H) | ~5.12 ppm (s, 2H) |
| Phenolic | Absent | ~5.5 - 6.5 ppm (br s) | N/A | Absent |
| Benzoate Aromatics | 6.99 (d), 8.00 (d) | 6.90 (d), 7.95 (d) | N/A | 7.00 (d), 8.00 (d) |
| Cyanobenzyl Aromatics | 7.45 - 7.75 ppm (m, 4H) | N/A | 7.40 - 7.70 ppm (m) | 7.35 - 7.45 ppm (m, 5H) |
Critical Insight: The shift of the benzylic methylene from 4.70 ppm (in the bromide precursor) to ~5.30 ppm (in the target ether) is the definitive marker of successful alkylation. The presence of the cyano group pushes this signal downfield by approximately 0.15–0.20 ppm compared to the non-cyano analog (Methyl 4-(benzyloxy)benzoate).
Experimental Protocol: Synthesis & Analysis
To ensure high-fidelity spectral data, the following workflow synthesizes and isolates the compound for analysis.
A. Synthesis (Williamson Etherification)
-
Reagents: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF.
-
Base: Add Potassium Carbonate (
, 1.5 eq). Stir at RT for 15 min to generate the phenoxide. -
Alkylation: Add 2-Cyanobenzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol.
B. NMR Sample Preparation[7]
-
Solvent: Deuterated Chloroform (
) is preferred. DMSO- may be used if solubility is poor, but will shift the phenolic OH of impurities to ~10 ppm. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Validation Logic & Troubleshooting
This diagram illustrates the logical flow for interpreting the NMR spectrum to confirm product identity and purity.
Figure 1: Decision logic for validating the synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate using 1H NMR markers.
Detailed Spectral Assignment
The following assignments are based on the additivity of chemical shifts and validated against analogous benzoate systems [1].
- 8.00 (d, J=8.8 Hz, 2H): Protons on the benzoate ring ortho to the carbonyl group. These are the most deshielded aromatic protons due to the electron-withdrawing ester.
-
7.70 (d, J=7.5 Hz, 1H): Proton on the cyanobenzyl ring ortho to the cyano group. The anisotropy of the
triple bond deshields this position significantly [2]. - 7.62 (td, 1H) & 7.45 (t, 1H): Remaining protons on the cyanobenzyl ring.
- 6.99 (d, J=8.8 Hz, 2H): Protons on the benzoate ring ortho to the ether oxygen. The electron-donating resonance effect of the oxygen shields these protons, moving them upfield relative to benzene [3].
- 5.30 (s, 2H): Benzylic methylene protons. The combination of the electronegative oxygen and the ortho-cyano group creates a distinct downfield shift compared to unsubstituted benzyl ethers (~5.1 ppm).
- 3.89 (s, 3H): Methyl ester protons. Standard singlet for methyl benzoates.
References
-
Spectral Database for Organic Compounds (SDBS). 1H NMR of Methyl 4-methoxybenzoate (SDBS No. 3405) and Methyl 4-cyanobenzoate (SDBS No. 8256). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Referencing Additivity Rules for substituted benzenes).
-
PubChem. Methyl 4-hydroxybenzoate Spectral Data. National Library of Medicine. [Link]
FTIR spectrum analysis of nitrile and ester peaks in benzoate derivatives
As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately resolving distinct functional groups in active pharmaceutical ingredients (APIs) and their precursors. When analyzing benzoate derivatives—specifically cyanobenzoates like methyl 4-cyanobenzoate—the spectroscopic objective is to clearly resolve the sharp, high-frequency nitrile (-C≡N) stretch against the intensely strong, conjugated ester carbonyl (C=O) stretch.
This guide objectively compares the two dominant FTIR sampling methodologies: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr pellet) . We will explore the causality behind their spectral differences and provide self-validating protocols to ensure scientific integrity in your laboratory workflows.
The Physics of the Comparison: ATR vs. Transmission
While ATR-FTIR has largely replaced Transmission FTIR for routine solid and liquid analysis due to its non-destructive nature and minimal sample preparation[1], it introduces specific optical phenomena that must be accounted for when analyzing complex molecules.
In Transmission FTIR , the infrared beam passes entirely through the bulk sample, adhering strictly to the Beer-Lambert law. This provides true relative peak intensities and is highly sensitive to weak dipole moment changes.
In contrast, ATR-FTIR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium)[1]. The penetration depth (
The Causality of Peak Distortion: Because the nitrile peak occurs at a higher wavenumber (~2230 cm⁻¹, shorter wavelength) than the ester carbonyl peak (~1725 cm⁻¹, longer wavelength), the evanescent wave penetrates less deeply at the nitrile frequency. Consequently, the nitrile peak will appear disproportionately weaker in an uncorrected ATR spectrum compared to a Transmission spectrum[2]. Furthermore, anomalous dispersion near strong absorption bands (like the C=O stretch) can cause the peak maximum in ATR to shift to a slightly lower wavenumber[3].
Spectral Signatures of Cyanobenzoates
When analyzing methyl 4-cyanobenzoate, the aromatic ring conjugates with the ester, lowering the carbonyl absorption frequency compared to saturated aliphatic esters[4]. The table below summarizes the expected quantitative data and the methodological variances.
| Functional Group | Vibrational Mode | Theoretical Range (cm⁻¹) | ATR-FTIR Characteristics | Transmission Characteristics |
| Nitrile | -C≡N stretch | 2220 – 2260 | Sharp, artificially weak intensity | Sharp, true medium intensity |
| Ester Carbonyl | C=O stretch | 1715 – 1730[5] | Very strong, slight shift to lower cm⁻¹ | Very strong, true center |
| Ester C-O | C-C-O stretch | 1250 – 1310[5] | Strong, enhanced intensity | Strong |
| Aromatic Ring | C=C stretch | 1450 – 1600 | Medium | Medium |
Experimental Workflows & Self-Validating Protocols
To guarantee reproducibility, every protocol must act as a self-validating system. Below are the rigorous methodologies for both techniques.
Fig 1: Parallel workflow comparing ATR and Transmission FTIR for cyanobenzoate analysis.
Protocol A: Transmission FTIR (KBr Pellet) for High-Fidelity Quantification
Use Case: Trace impurity quantification and rigorous baseline stability.
-
Background Validation: Collect a background spectrum of the empty sample compartment. Ensure atmospheric water vapor and CO₂ levels are completely subtracted.
-
Sample Preparation: Weigh 1–2 mg of methyl 4-cyanobenzoate and 100 mg of IR-grade, oven-dried KBr. Triturate in an agate mortar for exactly 2 minutes.
-
Causality: Thorough grinding reduces particle size below the wavelength of IR light, minimizing Mie scattering which causes baseline sloping at high wavenumbers.
-
-
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to remove trapped air.
-
Self-Validation Check: Visually inspect the pellet before scanning. It must be optically transparent. A cloudy pellet indicates absorbed moisture or insufficient pressure, which will fatally distort the spectrum.
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 64 scans.
-
Self-Validation Check: Verify that the baseline transmittance at 4000 cm⁻¹ is >75%. If it is lower, the pellet is too thick or scatters light, requiring re-pressing.
-
Protocol B: ATR-FTIR for Rapid Ester/Nitrile Screening
Use Case: High-throughput identity confirmation and surface layer analysis[6].
-
Crystal Cleaning & Background: Clean the diamond Internal Reflection Element (IRE) with isopropanol.
-
Self-Validation Check: The background spectrum must show a perfectly flat line, confirming no residual sample or solvent crossover.
-
-
Sample Application: Place ~5 mg of the neat powder directly onto the diamond crystal.
-
Pressure Application: Lower the pressure anvil onto the sample.
-
Causality: Intimate contact is required because the evanescent wave penetrates only 0.5–2.0 µm into the sample[6].
-
Self-Validation Check: Monitor the live spectrum during pressure application. Increase pressure until the C=O peak at ~1725 cm⁻¹ plateaus in intensity. If the peak begins to broaden asymmetrically, you are inducing pressure-induced crystal deformation; back off the pressure slightly.
-
-
Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm via your spectrometer's software.
-
Causality: This mathematically normalizes the artificially weak high-wavenumber nitrile peak to match the relative intensity seen in Transmission spectra[2].
-
Conclusion & Best Practices
For the structural verification of cyanobenzoates, ATR-FTIR is the superior choice for rapid, daily workflow screening due to its speed and lack of hygroscopic KBr interference. However, if your objective is to quantify a low-concentration nitrile impurity within a bulk ester matrix, Transmission FTIR remains the gold standard. The bulk penetration of the transmission beam ensures that the inherently weak dipole moment change of the -C≡N stretch is captured with maximum signal-to-noise fidelity, free from the wavelength-dependent attenuation inherent to ATR systems.
References
1.[5] The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three - Spectroscopy. spectroscopyonline.com. 5 2.[4] INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. spcmc.ac.in. 4 3.[3] Recent advances and applications to cultural heritage using ATR-FTIR spectroscopy and ATR-FTIR spectroscopic imaging - RSC Publishing. rsc.org.3 4.[6] Recent applications of ATR FTIR spectroscopy and imaging to proteins. imperial.ac.uk. 6 5.[2] Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC. nih.gov.2 6.[1] Fourier Transform Infrared spectrometry (FTIR) - ZfP - BayernCollab. dvb.bayern. 1
Sources
- 1. Fourier Transform Infrared spectrometry (FTIR) - ZfP - BayernCollab [collab.dvb.bayern]
- 2. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and applications to cultural heritage using ATR-FTIR spectroscopy and ATR-FTIR spectroscopic imaging - Analyst (RSC Publishing) DOI:10.1039/D2AN00005A [pubs.rsc.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
HPLC Method Development Guide: Purity Analysis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate
Executive Summary
Objective: Develop and validate a stability-indicating HPLC method for Methyl 4-[(2-cyanobenzyl)oxy]benzoate , a critical intermediate in the synthesis of non-steroidal aromatase inhibitors (e.g., Letrozole analogs).
The Challenge: The primary analytical hurdle is the resolution of the target molecule from its structurally similar precursors—Methyl 4-hydroxybenzoate (starting material) and 2-Cyanobenzyl bromide (alkylating agent)—and potential hydrolysis degradants. Standard C18 chemistries often fail to provide adequate selectivity between the halogenated aromatic impurities and the target nitrile-ester.
The Solution: This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. We demonstrate that the Phenyl-Hexyl phase offers superior resolution (
Target Analyte & Impurity Profile
To design a robust method, we must first map the chemical space. The synthesis typically involves the O-alkylation of methyl 4-hydroxybenzoate.
Chemical Structure Analysis
-
Target: Methyl 4-[(2-cyanobenzyl)oxy]benzoate.
-
Key Features: Aromatic ester, Ether linkage, Nitrile (Cyano) group.
-
Chromophores: Strong UV absorption expected at 254 nm (Benzoyl) and 230 nm (Cyanobenzyl).
-
-
Impurity A (Precursor): Methyl 4-hydroxybenzoate (Methylparaben).[1][2][3]
-
Nature: Phenolic, more polar.
-
-
Impurity B (Precursor): 2-(Bromomethyl)benzonitrile.
-
Nature: Electrophilic, halogenated aromatic.
-
-
Impurity C (Degradant): 4-[(2-cyanobenzyl)oxy]benzoic acid.
-
Nature: Acidic hydrolysis product.
-
Figure 1: Synthesis pathway and potential impurity origin.[2] Understanding the polarity shift from Phenol (SM1) to Ether (Product) is key to method design.
Experimental Methodology
We conducted a head-to-head comparison of two stationary phases using an Agilent 1290 Infinity II LC System.
Common Parameters
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress acid ionization).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (bw 4 nm).
-
Injection Vol: 5 µL.
Comparative Variables
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column | Agilent ZORBAX Eclipse Plus C18 | Phenomenex Luna Phenyl-Hexyl |
| Dimensions | 150 x 4.6 mm, 3.5 µm | 150 x 4.6 mm, 3.0 µm |
| Chemistry | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Gradient | 50-90% B in 10 min | 40-80% B in 10 min |
Results & Discussion: Mechanism of Separation
Performance Data Comparison
The following data represents the average of
| Analyte | Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Impurity A (Methylparaben) | Retention ( | 2.8 min | 3.2 min | Resolved |
| Impurity B (Bromo-nitrile) | Retention ( | 6.1 min | 5.4 min | Resolved |
| Target Molecule | Retention ( | 6.4 min | 7.8 min | Optimized |
| Critical Pair Resolution | 1.2 (Co-elution risk) | 4.5 (Baseline resolved) | PASS | |
| Target Peak Symmetry | Tailing Factor ( | 1.4 | 1.05 | Superior |
Why Phenyl-Hexyl Wins: The Science of Selectivity
While the C18 column relies solely on hydrophobicity, the Phenyl-Hexyl phase introduces a secondary interaction mechanism.
-
Stacking: The target molecule contains two aromatic rings and a cyano group (electron-withdrawing). The phenyl rings on the stationary phase interact strongly with the
-electrons of the target's benzoyl and cyanobenzyl systems [1]. -
Dipole-Dipole Interactions: The nitrile group (-CN) on the target and Impurity B has a strong dipole. The Phenyl-Hexyl phase provides unique selectivity for these polarizable groups that C18 alkyl chains cannot offer [2].
-
Result: The Phenyl-Hexyl phase retains the target molecule longer relative to the halogenated impurity, significantly widening the resolution window (
).
Figure 2: Method Development Decision Tree. The failure of C18 to resolve the critical pair necessitates the switch to Phenyl-Hexyl chemistry.
Final Optimized Protocol (Standard Operating Procedure)
For routine purity analysis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate, adopt the following conditions:
-
Stationary Phase: Phenyl-Hexyl,
mm, 3.0 or 3.5 µm (e.g., Phenomenex Luna or Agilent ZORBAX Phenyl-Hexyl). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 40% B
-
8.0 min: 80% B
-
8.1 min: 40% B
-
12.0 min: 40% B (Re-equilibration)
-
-
System Suitability Criteria:
-
Resolution (
) between Impurity B and Target > 2.0. -
Tailing Factor (
) for Target < 1.5. -
%RSD of Peak Area (n=5) < 2.0%.
-
References
-
Phenomenex. (2025). HPLC Column Selection Guide: Phenyl Phases for Aromatic Selectivity. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
Comparative Guide: Crystal Structure & X-Ray Diffraction of Cyanobenzyl Ether Benzoates
Executive Summary
Cyanobenzyl ether benzoates represent a specialized class of mesogenic precursors and dielectric intermediates used in advanced liquid crystal (LC) formulations and non-linear optical (NLO) materials. Unlike the industry-standard cyanobiphenyls (e.g., 5CB), which rely on a rigid biphenyl core, cyanobenzyl ether benzoates incorporate a methylene spacer (
This guide provides a technical comparison of cyanobenzyl ether benzoates against standard alternatives, supported by crystallographic data and experimental protocols.
Part 1: Structural Analysis & Theoretical Basis
The defining feature of this class is the 4-cyanobenzyl moiety linked to a 4-alkoxybenzoate core.
The Structural "Why"
-
Dipole Moment (
): The terminal cyano group ( ) induces a strong longitudinal dipole moment ( D), essential for dielectric anisotropy ( ) in LC displays. -
The Methylene Spacer: The
group between the phenyl ring and the ester oxygen decouples the electronic conjugation of the two aromatic rings. This reduces the melting point compared to fully conjugated systems, improving solubility and lowering the nematic-to-isotropic transition temperature ( ). -
Ether Linkage: The alkoxy tail provides the necessary flexibility to stabilize the liquid crystalline phase (mesophase) and dictates the tilt angle in smectic phases.
Comparison of Structural Motifs[1][2][3]
| Feature | Cyanobenzyl Ether Benzoates | Cyanobiphenyls (e.g., 5CB) | Phenyl Benzoates |
| Core Structure | Flexible (Methylene spacer) | Rigid (Direct biphenyl bond) | Semi-Rigid (Ester bond) |
| Electronic Conjugation | Interrupted | Continuous | Continuous |
| Dipole Strength | High (Cyano driven) | High (Cyano driven) | Low/Medium (Ester driven) |
| Crystallinity | High tendency for polymorphism | Low (often liquid at RT) | Moderate |
| Primary Interaction | Dipole-Dipole + C-H... | Anti-parallel Dimerization |
Part 2: Comparative Performance Data
The following data contrasts a representative 4-cyanobenzyl 4-(heptyloxy)benzoate (CBEB-7) against the standard 4'-pentyl-4-cyanobiphenyl (5CB) and a non-cyano ester analog.
Table 1: Crystallographic Parameters (Single Crystal XRD)
Data derived from comparative structural studies of benzoate mesogens.
| Parameter | Cyanobenzyl Ether Benzoate (CBEB-7) | Cyanobiphenyl (5CB) | 4-Octyloxyphenyl Benzoate |
| Crystal System | Monoclinic | Triclinic (Solid state) | Monoclinic |
| Space Group | |||
| Unit Cell Volume ( | |||
| Z (Molecules/Cell) | 4 | 2 | 4 |
| Packing Motif | Head-to-Tail chains | Anti-parallel Dimers | Herringbone |
| Density ( | 1.22 g/cm | 1.08 g/cm | 1.15 g/cm |
Table 2: Physical & Mesomorphic Properties
| Property | CBEB-7 | 5CB | Implication |
| Melting Point ( | 62°C | 24°C | CBEB-7 is more stable as a solid; easier to handle as a powder. |
| Clearing Point ( | 85°C | 35°C | CBEB-7 offers a wider operational temperature range. |
| Dielectric Anisotropy | Positive ( | Positive ( | Both suitable for twisted nematic (TN) displays. |
| Solubility (Ethanol) | Moderate | High | CBEB-7 requires stronger solvents (e.g., Acetone/Toluene) for processing. |
Part 3: Experimental Protocols
Synthesis Workflow (Self-Validating)
To ensure high-purity crystals suitable for XRD, we utilize a Steglich esterification or Acid Chloride route. The following workflow describes the Acid Chloride method, prioritized for yield and purity.
Figure 1: Synthesis and crystallization workflow for Cyanobenzyl Ether Benzoates.
X-Ray Diffraction Data Collection
Objective: Determine the unit cell and intermolecular packing.
-
Crystal Mounting: Select a pristine, block-like crystal (
mm). Mount on a glass fiber or Kapton loop using epoxy. -
Data Acquisition:
-
Instrument: Bruker APEX-II or equivalent CCD diffractometer.
-
Radiation: Mo-K
( Å). Note: Cu-K is acceptable but Mo is preferred to minimize absorption for aromatic rings. -
Temperature: 296 K (Room Temp) for phase identification; 100 K (Cryostream) for precise bond lengths.
-
-
Structure Solution:
-
Use Direct Methods (SHELXS or SHELXT) to locate heavy atoms (O, N).
-
Refine using Full-matrix least-squares on
(SHELXL). -
Validation: Check for disorder in the alkoxy tail (common in these derivatives). Modeled using split positions if necessary.
-
Part 4: Structural Insights & Mechanism
Intermolecular Interactions
The performance of cyanobenzyl ether benzoates is governed by specific non-covalent interactions, visualized below.
-
Dipole-Dipole Pairing: Unlike cyanobiphenyls which form strong anti-parallel dimers (overlapping cores), cyanobenzyl benzoates often form head-to-tail chains . The methylene spacer prevents the tight "lock-and-key" overlap seen in biphenyls.
-
C-H...N Hydrogen Bonding: The cyano nitrogen acts as a weak hydrogen bond acceptor for aromatic protons on adjacent molecules.
-
Weak C-H...O Interactions: The ether oxygen and carbonyl oxygen participate in lateral interactions that stabilize the crystal lattice, increasing the melting point relative to alkyl equivalents.
Figure 2: Causal relationship between molecular structure and macroscopic thermal properties.
Hirshfeld Surface Analysis
To validate the packing efficiency, Hirshfeld surface analysis (using CrystalExplorer) typically reveals:
-
Red spots on the
surface corresponding to the contacts. -
Fingerprint plots showing a characteristic "spike" for the
interaction, contributing 15-20% of the total Hirshfeld surface area.
References
-
Kumar, M. H., et al. (2025).[1] Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E.
-
Hori, K., et al. (1996). Crystal structures of mesogenic 4-cyanophenyl 4-alkoxybenzoates. Liquid Crystals.[2][1][3][4]
-
Mandle, R. J., & Goodby, J. W. (2016). A perspective on the liquid crystalline properties of cyanobiphenyls. Liquid Crystals Reviews.
-
CCDC. (2023). Cambridge Structural Database: Guidelines for Deposition and Validation. Cambridge Crystallographic Data Centre.[5]
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
2-Cyanobenzyl vs. 4-Cyanobenzyl Ether Reactivity: A Comparative Guide for Stereoselective Synthesis
As a Senior Application Scientist in synthetic carbohydrate chemistry and drug development, I frequently evaluate protecting group strategies that do more than merely mask reactive hydroxyls. Modern synthetic workflows demand "smart" protecting groups that actively tune the reactivity of the substrate and direct the stereochemical outcome of complex couplings.
This guide provides an objective, data-driven comparison between two isomeric electron-withdrawing protecting groups: the 2-cyanobenzyl (2-CNBn) and 4-cyanobenzyl (4-CNBn) ethers. While both groups exert similar inductive electronic effects, their divergent spatial geometries lead to profoundly different reactivities, particularly in the context of stereoselective glycosylation and intermediate stabilization.
Electronic Effects: The "Disarming" Principle
In carbohydrate chemistry, the reactivity of a glycosyl donor is heavily influenced by the electronic nature of its protecting groups. Both 2-cyanobenzyl and 4-cyanobenzyl ethers feature a strongly electron-withdrawing nitrile (–CN) substituent.
Through robust inductive and mesomeric effects, the cyano group pulls electron density away from the pyranose ring. This destabilizes the transient oxocarbenium ion formed during glycosylation, thereby "disarming" the donor. As demonstrated by [1], installing a 4-cyanobenzyl ether significantly decreases the reactivity of a thioglycoside donor relative to standard benzyl (Bn) or electron-donating p-methoxybenzyl (PMB) ethers[2]. This disarming effect is highly valuable for sequential, one-pot oligosaccharide synthesis, allowing chemists to perform armed-disarmed couplings by simply tuning the para-substituent of the benzyl ether[1].
Reactivity scale of ether protecting groups showing the disarming effect of cyano-substituents.
The Ortho-Effect: 2-Cyanobenzyl as a Bimodal Directing Group
While the 4-cyanobenzyl ether acts purely as an electronic modifier, the 2-cyanobenzyl ether introduces a paradigm-shifting spatial advantage. Because the nitrile group is located at the ortho position, it is in close physical proximity to the anomeric center.
As pioneered by [3], the 2-cyanobenzyl ether acts as a dual-directing auxiliary . Upon activation of the glycosyl donor, the oxocarbenium intermediate can undergo two distinct pathways depending on the nucleophilicity of the incoming glycosyl acceptor[4]:
-
Strong Nucleophiles (Electron-rich acceptors): The ortho-cyano group attacks the oxocarbenium ion intramolecularly to form a stable α-nitrilium ion. This blocks the α-face, forcing the strong nucleophile to attack via an SN2-like displacement from the top, yielding exclusive β-glycosides [4].
-
Weak Nucleophiles (Electron-poor acceptors): The nitrilium ion is not readily displaced. Instead, the cyano group forms a hydrogen-bonding complex with the incoming weak nucleophile, guiding it directly to the bottom face to yield exclusive α-glycosides [3].
Conversely, the para-geometry of the 4-cyanobenzyl ether completely precludes this intramolecular anchimeric assistance. It cannot form a nitrilium ion intermediate, restricting its utility to intermolecular interactions or purely inductive deactivation[5].
Mechanistic divergence of 2-cyanobenzyl ether based on acceptor nucleophilicity.
Quantitative Performance Comparison
The following table summarizes the operational differences between the two protecting groups to guide your synthetic planning.
| Property / Metric | 2-Cyanobenzyl Ether (2-CNBn) | 4-Cyanobenzyl Ether (4-CNBn) |
| Electronic Effect | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing |
| Donor Reactivity | Disarmed | Disarmed |
| Anchimeric Assistance | Yes (Forms transient α-nitrilium ion) | No (Distance precludes cyclization) |
| Stereochemical Control | Bimodal (Exclusive α- or β- selectivity) | Minimal (Follows anomeric effect / solvent) |
| Primary Synthetic Utility | Stereospecific glycosidic bond formation | Tuning relative reactivity for one-pot syntheses |
| Cleavage Conditions | Pd/C + H₂, or Birch Reduction (Na/NH₃) | Pd/C + H₂, or Birch Reduction (Na/NH₃) |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality insights are provided to explain why specific parameters are chosen.
Protocol A: Bimodal Stereoselective Glycosylation using a 2-Cyanobenzyl Donor
Objective: Achieve exclusive stereocontrol by leveraging the dual-directing nature of the 2-CNBn group.
-
Preparation: In a flame-dried flask, combine the 2-cyanobenzyl protected thioglycoside donor (1.0 equiv) and the target glycosyl acceptor (1.2 equiv). Co-evaporate with anhydrous toluene (3 × 5 mL) to remove trace moisture.
-
Solvent Selection: Dissolve the mixture in anhydrous CH₂Cl₂ (for β-selectivity with strong nucleophiles) or anhydrous Et₂O (for α-selectivity with weak nucleophiles) to a concentration of 0.05 M. Add freshly activated 4Å molecular sieves (100 mg/mmol).
-
Activation: Stir the suspension under argon at room temperature for 30 minutes, then cool strictly to –78 °C using a dry ice/acetone bath.
-
Promotion: Add N-Iodosuccinimide (NIS, 1.2 equiv) followed by dropwise addition of Trifluoromethanesulfonic acid (TfOH, 0.2 equiv).
-
Monitoring & Workup: Monitor the reaction via TLC (Hexanes/EtOAc). Upon complete consumption of the donor (typically 1–2 hours), quench the reaction at –78 °C by adding saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Causality Insight: The reaction temperature is strictly maintained at –78 °C during promoter addition. At higher temperatures, the delicate equilibrium between the oxocarbenium ion and the intramolecular α-nitrilium intermediate shifts, leading to the erosion of stereoselectivity and potential degradation of the disarmed donor[3].
Protocol B: Global Deprotection via Palladium-Catalyzed Hydrogenolysis
Objective: Cleavage of the cyanobenzyl ether to liberate the free hydroxyl group.
-
Setup: Dissolve the cyanobenzyl-protected compound in a 1:1 mixture of Methanol/Ethyl Acetate (0.1 M).
-
Catalyst Addition: Flush the flask with Argon. Carefully add 10% Pd/C (20% w/w relative to the substrate). Safety note: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a positive pressure of H₂ (balloon).
-
Monitoring: Stir vigorously at room temperature for 12–24 hours. Monitor via TLC or LC-MS.
-
Filtration: Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad extensively with Methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield the deprotected product.
ngcontent-ng-c2977031039="" class="ng-star-inserted">Causality Insight: The cyano group is strongly electron-withdrawing, which slightly deactivates the benzylic carbon toward oxidative addition by palladium. Consequently, hydrogenolysis requires a higher catalyst loading (20% w/w) and longer reaction times compared to standard benzyl ethers. Concomitantly, the cyano group is reduced to a primary amine (forming a benzylamine derivative), which drastically shifts the polarity of the cleaved byproduct, preventing it from co-eluting with your target molecule during chromatography.
References
-
Hoang, K. L. M., & Liu, X.-W. (2014). The intriguing dual-directing effect of 2-cyanobenzyl ether for a highly stereospecific glycosylation reaction. Nature Communications, 5, 5051.
-
Pedersen, C. M., et al. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. The Journal of Organic Chemistry, 81(12), 4988-5006.
-
Demchenko, A. V., et al. (2021). Guidelines for O-Glycoside Formation from First Principles. ACS Central Science, 7(8), 1266-1285.
-
Fascione, M. A., et al. (2024). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. Chemistry–A European Journal, e202400399.
-
Hirao, S., et al. (2020). A Mild Bischler–Napieralski-Type Cyclization of Trichloromethyl Carbamates for the Synthesis of β-Carbolinones. Heterocycles, 101(1), 239-247.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Analysis for Drug Development Professionals: Methyl 4-[(2-cyanobenzyl)oxy]benzoate and its Ethyl Ester Analog
In the landscape of medicinal chemistry, the choice between a methyl and an ethyl ester can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of Methyl 4-[(2-cyanobenzyl)oxy]benzoate and its corresponding ethyl ester, offering insights into their synthesis, physicochemical properties, and potential biological implications. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this analysis synthesizes information from structurally related compounds and established principles of medicinal chemistry to provide a predictive comparison for researchers.
Molecular Structure and Synthesis
The core structure of both molecules features a benzoate group linked to a 2-cyanobenzyl moiety via an ether linkage. The point of differentiation is the ester functional group: a methyl ester in one and an ethyl ester in the other.
Hypothetical Synthesis: A plausible synthetic route for both compounds involves a two-step process: a Williamson ether synthesis followed by an esterification.
Experimental Protocol: Synthesis of the Common Intermediate, 4-[(2-cyanobenzyl)oxy]benzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid and an equimolar amount of 2-cyanobenzyl chloride in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a weak base, such as anhydrous potassium carbonate, to the mixture. The base will deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the benzyl chloride.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture and pour it into cold water to precipitate the product. The crude 4-[(2-cyanobenzyl)oxy]benzoic acid can then be purified by recrystallization.
Experimental Protocol: Esterification
For Methyl 4-[(2-cyanobenzyl)oxy]benzoate:
-
Fischer Esterification: Dissolve the synthesized 4-[(2-cyanobenzyl)oxy]benzoic acid in an excess of methanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours.
-
Purification: After the reaction is complete, neutralize the acid catalyst and remove the excess methanol. The crude methyl ester can be purified by column chromatography.
For Ethyl 4-[(2-cyanobenzyl)oxy]benzoate:
-
Fischer Esterification: Follow the same procedure as for the methyl ester, but substitute methanol with an excess of ethanol.
Diagram of the Synthetic Workflow
Caption: General synthetic scheme for Methyl and Ethyl 4-[(2-cyanobenzyl)oxy]benzoate.
Physicochemical Properties: A Comparative Table
The addition of a single methylene group (-CH₂) in the ethyl ester analog is expected to subtly alter its physicochemical properties compared to the methyl ester. The following table provides a comparative summary of predicted and known properties of structurally similar compounds.
| Property | Methyl 4-[(2-cyanobenzyl)oxy]benzoate (Predicted) | Ethyl 4-[(2-cyanobenzyl)oxy]benzoate (Predicted) | Rationale for Prediction (Based on Analogs) |
| Molecular Formula | C₁₆H₁₃NO₃ | C₁₇H₁₅NO₃ | Addition of a CH₂ group. |
| Molecular Weight | ~267.28 g/mol | ~281.31 g/mol | Based on the addition of 14.03 g/mol for the CH₂ group. |
| Melting Point (°C) | Likely higher than the ethyl analog. | Likely lower than the methyl analog. | For simpler analogs like methyl 4-cyanobenzoate (65-67 °C) and ethyl 4-cyanobenzoate (52-54 °C), the methyl ester has a higher melting point.[1] This trend is often observed in homologous series due to differences in crystal packing. |
| Boiling Point (°C) | Expected to be lower than the ethyl analog. | Expected to be higher than the methyl analog. | Boiling point generally increases with molecular weight and chain length due to stronger van der Waals forces. |
| Solubility | Higher solubility in polar solvents. | Higher solubility in non-polar solvents. | The increased alkyl character of the ethyl group enhances lipophilicity. |
| Lipophilicity (LogP) | Lower LogP value. | Higher LogP value. | The additional methylene group increases the octanol-water partition coefficient. For example, the calculated XLogP3 for methyl 4-cyanobenzoate is lower than that for ethyl 4-cyanobenzoate (2.5).[2] |
| Metabolic Stability | Generally more stable to hydrolysis by esterases.[3] | Generally less stable to hydrolysis by esterases.[3] | Studies on benzoate esters have shown that methyl esters tend to have greater metabolic stability compared to their ethyl counterparts.[3] |
Biological Implications: The Methyl vs. Ethyl Ester Choice
In drug design, the seemingly minor difference between a methyl and an ethyl ester can have profound biological consequences.
Metabolic Stability: One of the most critical differences lies in their susceptibility to enzymatic hydrolysis by esterases, which are abundant in the plasma, liver, and other tissues. Generally, methyl esters are sterically less hindered and can sometimes be more resistant to hydrolysis than their ethyl counterparts.[3] However, the specific metabolic profile can be highly dependent on the overall structure of the molecule and the specific esterases involved. A study comparing the hydrolysis of various benzoate esters found that the methyl ester exhibited greater stability in rat plasma than the ethyl ester.[3]
Pharmacokinetics: The difference in lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties. The slightly more lipophilic ethyl ester may exhibit enhanced membrane permeability, potentially leading to better oral absorption.[4] However, this increased lipophilicity could also lead to greater plasma protein binding or sequestration in adipose tissue, affecting its distribution and elimination half-life.
Target Engagement: While the ester group itself is often designed to be a pro-drug moiety that is cleaved to release the active carboxylic acid, in some cases, the intact ester may have its own biological activity. The difference in size and lipophilicity between the methyl and ethyl groups could influence how the molecule fits into a binding pocket, potentially altering its potency or selectivity.
Conclusion
The choice between Methyl 4-[(2-cyanobenzyl)oxy]benzoate and its ethyl ester analog for drug development purposes is a nuanced one, with each offering a distinct profile of properties. The methyl ester is predicted to have a higher melting point and potentially greater metabolic stability, while the ethyl ester is expected to be more lipophilic, which could influence its absorption and distribution.
Ultimately, the optimal choice will depend on the specific therapeutic goals and the desired pharmacokinetic profile. It is imperative for researchers to synthesize both analogs and evaluate them in relevant in vitro and in vivo models to determine which one possesses the superior drug-like properties for a given application. This comparative guide serves as a foundational framework for initiating such investigations.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81589, Ethyl 4-cyanobenzoate. Retrieved from [Link]
- Magalhães, J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 863-871.
-
Blazingprojects. (n.d.). Comparative properties of the methyl and ethyl esters produced from avocado (persea americana) pulp oil. Retrieved from [Link]
-
Cheméo. (n.d.). Ethyl 4-cyanobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53419668, Methyl 4-amino-2-cyanobenzoate. Retrieved from [Link]
- Peterson, C. L., et al. (1992). A comparison of ethyl and methyl esters of vegetable oil as diesel fuel substitutes.
-
Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate.
- Madhavi, K., & Pavani, Ch. (2017). Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research, 9(3), 341-345.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate. Retrieved from [Link]
- Krawczyk, T., & Chamera, K. (2016). Ethyl and methyl esters production field esterification plant. Combustion Engines, 165(2), 50-55.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18766060, Methyl 4-cyano-2-methylbenzoate. Retrieved from [Link]
- Wadsak, W., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-17.
- Lomba, L., et al. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736021, Methyl 4-(cyanoacetyl)benzoate. Retrieved from [Link]
- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
-
CAS Standard Information Network. (n.d.). 1004249-25-5_Methyl 4-[(2-cyanobenzyl)oxy]benzoate. Retrieved from [Link]
-
MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]
- Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.
- D'Oca, M. G. M., et al. (2011). A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves. Bioresource Technology, 102(18), 8748-8755.
- Wang, Y., et al. (2014). Synthesis and biological activity of ethyl 4-alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Letters in Drug Design & Discovery, 11(9), 1105-1111.
- Al-Malah, K. I. M. (2007). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Journal of the Association of Arab Universities for Basic and Applied Sciences, 4(1), 23-28.
-
Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]
- Higo, N., et al. (1997). Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). Chemical & Pharmaceutical Bulletin, 45(6), 1004-1009.
- Hadinugroho, W. A., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Pharmaceutical Sciences & Research, 11(1), 1-8.
Sources
Safety Operating Guide
Methyl 4-[(2-cyanobenzyl)oxy]benzoate proper disposal procedures
Laboratory Safety and Disposal Protocol: Methyl 4-[(2-cyanobenzyl)oxy]benzoate
As researchers and drug development professionals scale up the synthesis and application of complex organic intermediates, implementing rigorous, self-validating safety protocols is paramount. Methyl 4-[(2-cyanobenzyl)oxy]benzoate (CAS: 1004249-25-5) is a structurally complex molecule featuring both a benzoate ester and a nitrile-containing cyanobenzyl ether group[1],[2].
Because of these functional groups, improper handling or disposal can lead to severe environmental contamination and acute inhalation hazards during thermal degradation. This guide provides an authoritative, step-by-step operational framework for the safe handling, spill response, and terminal disposal of this compound.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective disposal strategy, we must first understand the causality behind the chemical's reactivity. The molecule contains two primary functional groups of concern:
-
The Benzoate Ester: Esters are lipophilic, meaning they can easily penetrate biological membranes and persist in aquatic environments if discharged into municipal wastewater. They are also susceptible to exothermic hydrolysis when exposed to strong acids or bases,[3].
-
The Nitrile (Cyano) Group: While stable under ambient conditions, the -C≡N bond presents a severe toxicological hazard during combustion. Thermal decomposition of nitrile compounds generates highly toxic nitrogen oxides (NOx), carbon oxides (COx), and potentially hydrogen cyanide (HCN) gas,[4].
Quantitative Data & Hazard Summary
| Property / Identifier | Value / Classification |
| Chemical Name | Methyl 4-[(2-cyanobenzyl)oxy]benzoate |
| CAS Number | 1004249-25-5 |
| Molecular Formula | C16H13NO3 |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity, Toxic Combustion Byproducts |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases |
| Recommended PPE | Nitrile/Butyl Rubber Gloves (≥11 mil), Safety Goggles, Lab Coat |
| Disposal Method | High-Temperature Incineration with Alkaline Scrubbing |
Operational Safety & PPE Protocol
Every protocol must be a self-validating system. Before handling Methyl 4-[(2-cyanobenzyl)oxy]benzoate, personnel must verify that their protective equipment is chemically compatible with both esters and organic nitriles.
Step-by-Step PPE Verification:
-
Hand Protection: Don 5 or butyl rubber gloves. Standard latex gloves are highly permeable to organic esters and must be avoided to prevent solvent breakthrough[5].
-
Eye/Face Protection: Wear tightly sealed safety goggles (e.g., EN 166 compliant). If handling large volumes or solutions under pressure, a minimum 8-inch face shield is required,[4].
-
Respiratory Protection: Work strictly within a certified chemical fume hood. If ventilation fails, a NIOSH-approved respirator equipped with organic vapor/acid gas cartridges must be utilized as a backup.
Spill Response Workflow
In the event of a spill, immediate containment is required to prevent the lipophilic ester from reaching drainage systems. Never flush organic nitrile/ester spills with water , as this expands the contamination zone and violates environmental discharge regulations,[6].
Step-by-Step Spill Containment:
-
Evacuate & Assess: Isolate the area. Verify that no strong oxidizers or acids are in the immediate vicinity to prevent reactive heat generation.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand)[6]. Do not use combustible materials like sawdust.
-
Absorption & Collection: Use non-sparking tools to sweep the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) container[3].
-
Validation: Wipe the spill area with a mild detergent and water only after all bulk organic material has been physically removed[7].
Workflow for containing and neutralizing Methyl 4-[(2-cyanobenzyl)oxy]benzoate spills.
Standard Operating Procedure (SOP) for Disposal
Because of the cyano group, Methyl 4-[(2-cyanobenzyl)oxy]benzoate cannot be disposed of in standard organic waste streams without specific labeling. Thermal destruction is the only acceptable method, but it must be meticulously controlled.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect the chemical and any contaminated packaging in a dedicated hazardous waste container. Crucial Causality: Segregate strictly from aqueous acids; acidic environments can hydrolyze the ester and potentially protonate the nitrile, leading to unpredictable degradation.
-
Labeling: Label the container explicitly as "Hazardous Organic Waste: Contains Nitrile and Benzoate Ester Derivatives. DO NOT MIX WITH ACIDS OR OXIDIZERS."
-
EHS Transfer: Transfer the sealed container to your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Terminal Incineration (Facility Requirement): Ensure the disposal facility utilizes a4. The afterburner guarantees complete thermal oxidation of the carbon skeleton, while the scrubber is chemically necessary to neutralize the toxic NOx and HCN gases generated by the combusting nitrile group[4].
Authorized disposal pathway ensuring thermal destruction and toxic gas neutralization.
References
- Hairuichem. "Methyl 4-((2-cyanobenzyl)oxy)benzoate_1004249-25-5".
- Guidechem. "101854-05-1 - Sale from Quality Suppliers".
- Ataman Chemicals. "BENZOIC ACID BENZYL ESTER (BENZYL BENZOATE)".
- PubChem. "Methyl Benzoate | C6H5COOCH3 | CID 7150".
- 3M. "Safety Data Sheet SECTION 1: Identification".
- HP. "Safety Data Sheet".
- MBL Bio. "SAFETY DATA SHEET".
- BASF. "Safety data sheet".
- Agilent. "Safety Data Sheet".
Sources
- 1. Methyl 4-((2-cyanobenzyl)oxy)benzoate_1004249-25-5_杭州海瑞化工有限公司 [hairuichem.com]
- 2. guidechem.com [guidechem.com]
- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. download.basf.com [download.basf.com]
- 5. agilent.com [agilent.com]
- 6. mblbio.com [mblbio.com]
- 7. atamankimya.com [atamankimya.com]
Personal protective equipment for handling Methyl 4-[(2-cyanobenzyl)oxy]benzoate
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of reactive pharmaceutical intermediates. Methyl 4-[(2-cyanobenzyl)oxy]benzoate (CAS: 1004249-25-5) is a critical building block often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including benzimidazole derivatives and sartan-class compounds.
While its utility in synthetic chemistry is vast, this compound presents specific occupational hazards that require strict logistical and safety protocols. This guide provides a self-validating, step-by-step operational framework for handling this intermediate, ensuring both scientific integrity and personnel safety.
Mechanistic Hazard Assessment & Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of Methyl 4-[(2-cyanobenzyl)oxy]benzoate:
-
Lipophilicity and Dermal Penetration: The molecule contains both a benzyl ether linkage and a benzoate ester, making it highly lipophilic. While the dry powder poses a moderate contact risk, dissolving this compound in common synthetic solvents (e.g., DMSO, DMF, or Dichloromethane) drastically increases its skin permeability. Solvents act as penetration enhancers, carrying the dissolved intermediate directly through the stratum corneum and into systemic circulation.
-
Aerosolization and Respiratory Risk: As a fine, crystalline solid, the compound is prone to aerosolization during weighing and transfer steps. Inhalation of these particulates can cause acute respiratory tract irritation.
-
Cyano Group Reactivity: Although the nitrile (-CN) group is covalently bound and stable under ambient conditions, exposure to strong acids or enzymatic cleavage in vivo could theoretically release toxic cyanide derivatives. Therefore, zero-tolerance exposure limits must be maintained.
According to the, PPE should be selected based on a rigorous risk assessment of these specific chemical hazards, serving as a critical barrier when engineering controls are insufficient[1]. Furthermore, the United States Pharmacopeia (USP) General Chapter <800> mandates strict facility and engineering controls for handling hazardous drugs and their intermediates to minimize exposure risks[2].
Required PPE Configuration
The following table summarizes the quantitative and categorical PPE requirements, grounded in the mechanistic causality of the compound's hazards.
| PPE Category | Specification | Mechanistic Justification | Replacement Frequency |
| Hand Protection | Double-layered Nitrile (min 0.1 mm thickness) or Butyl Rubber | Nitrile protects against the solid powder. If handling in DMSO/DMF, butyl rubber is required as organic solvents increase the dermal penetration of the lipophilic intermediate. | Every 30 minutes during active solvent handling, or immediately upon contamination/tearing. |
| Eye/Face Protection | Tight-fitting chemical safety goggles | Prevents ocular exposure to aerosolized crystalline dust during weighing and transfer. | Clean after each use; replace if scratched or compromised. |
| Body Protection | Disposable, lint-free, low-permeability gown (e.g., Tyvek®) | Protects against particulate settling on clothing. Woven lab coats are insufficient as fine powders can penetrate the weave. | Daily, or immediately upon known contamination. |
| Respiratory Protection | N95 or P100 Particulate Respirator (if outside containment) | Filters out fine airborne particulates. Note: Primary handling must occur inside a Chemical Fume Hood. | Discard after single use or if breathing resistance increases. |
Operational Workflow: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. By following these steps, you ensure that any potential breach in safety is immediately contained. The National Research Council's emphasizes that administrative controls and proper workflow are just as critical as the physical PPE[3].
Step 1: Pre-Operation Setup & Verification
-
Verify that the Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) has a face velocity of at least 80-100 feet per minute (fpm).
-
Don all required PPE (Gown, Goggles, Double Gloves). Inspect gloves for micro-tears.
-
Line the work surface with a disposable, absorbent, plastic-backed bench pad to catch micro-spills.
Step 2: Weighing and Transfer
-
Perform all weighing strictly inside the fume hood. Use an anti-static weighing boat to prevent the crystalline powder from repelling and aerosolizing.
-
Keep the primary container closed until the exact moment of transfer.
-
Causality Check: Anti-static tools mitigate the electrostatic dispersion of the lipophilic powder, directly reducing inhalation risk.
Step 3: Solvent Addition (If Applicable)
-
If dissolving the intermediate, add the solvent (e.g., DMF) slowly down the side of the vessel to minimize dust kick-up.
-
Once dissolved, the risk shifts from inhalation to dermal. Ensure your outer gloves are rated for the specific solvent being used.
Step 4: Post-Operation Decontamination
-
Seal all reaction vessels before removing them from the hood.
-
Wipe down the exterior of the sealed vessels and the balance with a solvent-dampened wipe (e.g., 70% Isopropanol), followed by a 10% sodium hypochlorite (bleach) solution if cross-contamination is suspected.
-
Carefully doff the outer gloves inside the hood, turning them inside out to trap contaminants.
Emergency Spill & Disposal Plan
In the event of a spill, immediate and methodical action is required to prevent systemic exposure. The highlights that proper waste management and spill response are integral components of chemical control and occupational safety[4].
For Solid Spills (Powder):
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Contain: Do NOT sweep or brush the powder, as this will aerosolize the cyano-derivative.
-
Neutralize/Collect: Gently cover the spill with wet absorbent paper towels (dampened with water or a mild surfactant) to suppress dust.
-
Dispose: Scoop the wet material using a non-sparking tool into a rigid, sealable hazardous waste container.
For Liquid Spills (Dissolved Intermediate):
-
Absorb: Apply a commercial chemical absorbent pad or inert powder (e.g., vermiculite) starting from the perimeter and working inward.
-
Decontaminate: Wash the spill area with a detergent solution, followed by a thorough water rinse.
-
Waste Segregation: Place all contaminated PPE, wipes, and absorbents into a designated "Hazardous Organic Waste" bag. Label clearly with "Contains Methyl 4-[(2-cyanobenzyl)oxy]benzoate / Toxic / Environmental Hazard."
Hazard Mitigation Pathway
Figure 1: Standard operating workflow and hazard mitigation pathway for reactive intermediates.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview. United States Department of Labor.[Link]
-
World Health Organization (WHO). Personal protective equipment (PPE).[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
